Methyl 2-(methylthio)propionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPSBIWJVUCDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338319 | |
| Record name | methyl 2-(methylthio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-98-2, 61366-76-5 | |
| Record name | methyl 2-(methylthio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-METHYLTHIOPROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Methyl 2-(methylthio)propionate
[1][2][3]
Executive Summary
Methyl 2-(methylthio)propionate (CAS 61366-76-5) is a specialized organosulfur ester characterized by a sulfur atom bonded to the
This guide provides a rigorous technical analysis of this compound, focusing on its synthetic architecture, metabolic stability in drug design, and precise handling protocols.[1] It is designed for researchers requiring high-fidelity data for synthetic planning and lead optimization.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The precise identification of the 2-isomer is critical, as commercial catalogs often conflate it with the 3-isomer (pineapple flavor) or methyl (methylthio)acetate.[1]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 61366-76-5 |
| Synonyms | Methyl 2-(methylsulfanyl)propanoate; Methyl |
| Molecular Formula | C |
| Molecular Weight | 134.20 g/mol |
| Structure | CH |
| Boiling Point | ~157.6°C (760 mmHg) (Predicted); ~60°C (15 mmHg) |
| Density | 1.04 – 1.11 g/cm³ (20°C) |
| Refractive Index | |
| Solubility | Immiscible with water; soluble in EtOH, Et |
| Odor Profile | Sulfurous, green, vegetative, with fruity nuances (distinct from the sweet pineapple of the 3-isomer) |
Synthetic Architecture
Mechanistic Pathway: Nucleophilic Substitution
Unlike the 3-isomer, which is synthesized via the Michael addition of methanethiol to methyl acrylate, the 2-isomer requires a substitution strategy at the
-
Regioselectivity: The use of the 2-halo ester guarantees the sulfur insertion at the
-position.[1] -
Stereochemistry: If chiral methyl 2-chloropropionate (e.g., S-isomer) is used, the reaction proceeds with inversion of configuration (Walden inversion) to yield the R-thioether, although partial racemization can occur depending on solvent polarity and temperature.[1]
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis of the 2-isomer versus the 3-isomer, highlighting the critical mechanistic difference.
Figure 1: Divergent synthesis pathways. The 2-isomer (green) is formed via nucleophilic substitution, while the 3-isomer (red) results from conjugate addition.[1]
Functional Utility in Drug Discovery[2]
Bioisosterism & Metabolic Modulation
This compound serves as a versatile building block in medicinal chemistry.[1]
-
Bioisostere: The -SMe group is a lipophilic bioisostere for methoxy (-OMe) or ethyl (-Et) groups.[1] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the steric bulk and receptor fit.
-
Metabolic "Soft Spot": The sulfur atom is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1] This transformation yields the sulfoxide (chiral) and subsequently the sulfone.
-
Design Strategy: If a lead compound is too stable, introducing this thioether moiety can create a tunable metabolic clearance pathway. Conversely, if the sulfur is rapidly oxidized, it can be replaced with a gem-dimethyl group or an ether to block metabolism.[1]
-
Synthetic Utility: The Pummerer Rearrangement
The
Figure 2: Metabolic and reactive fate.[1] The sulfur center acts as a metabolic handle, leading to polarity shifts or elimination to reactive intermediates.[1]
Experimental Protocols
Synthesis of this compound
Note: All procedures must be performed in a fume hood due to the stench of methanethiol derivatives.
Reagents:
-
Methyl 2-chloropropionate (1.0 eq)[1]
-
Sodium methanethiolate (NaSMe) (1.1 eq)[1]
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]
-
Quench: Water/Brine
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with NaSMe (1.1 eq) and anhydrous DMF (5 mL/mmol). Cool the suspension to 0°C under nitrogen atmosphere.
-
Addition: Add Methyl 2-chloropropionate (1.0 eq) dropwise via a syringe pump or addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor conversion via GC-MS or TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Workup: Pour the reaction mixture into ice-cold brine (5x volume). Extract with Diethyl Ether (3x).
-
Wash: Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous MgSO
. -
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation.
-
Target Fraction: Collect the fraction boiling at ~60–65°C (15 mmHg).
-
-
Yield: Typical isolated yields range from 85% to 92%.
Odor Abatement Protocol
Spills of this compound generate a potent, lingering sulfurous stench.
-
Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide mixed with dilute NaOH.
-
Mechanism: Oxidizes the volatile sulfide to the non-volatile, odorless sulfoxide/sulfone.
-
Action: Immediately cover spills with the oxidant solution; let sit for 20 minutes before cleanup.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 548372, this compound. Retrieved from
-
ChemicalBook. (2025).[5] this compound Properties and Synthesis. Retrieved from [1]
-
The Good Scents Company. (2024). This compound Organoleptic Properties. Retrieved from
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"Methyl 2-(methylthio)propionate" chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(methylthio)propionate
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties and applications of this compound. As a versatile thioether ester, this compound presents unique characteristics relevant to synthetic chemistry and materials science. This guide provides an in-depth analysis of its structure, synthesis, reactivity, and spectroscopic profile, underpinned by established scientific principles and practical insights.
Introduction and Core Concepts
This compound, also known by its alternative name Methyl 2-(methylmercapto)propionate, is an organic compound featuring both a thioether and a methyl ester functional group.[1] This bifunctionality is central to its chemical behavior and potential applications. The presence of a sulfur atom introduces nucleophilic and redox-active properties, while the ester group provides a site for hydrolysis and transesterification reactions. Understanding the interplay between these two groups is critical for its effective utilization in complex synthetic pathways.
Molecular Structure: The structure consists of a propionate backbone with a methylthio (-SCH₃) group at the alpha (C2) position and a methyl ester (-COOCH₃) group.
Key Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid (estimated) | [2] |
| Boiling Point | 156.00 to 158.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 56.11 °C (133.00 °F) | [2] |
| Specific Gravity | 1.062 g/cm³ | [3] |
| Water Solubility | 15,760 mg/L @ 25 °C (estimated) | [2] |
| Solubility | Soluble in alcohol | [2] |
| logP (o/w) | 1.170 (estimated) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several standard organic chemistry transformations. The most direct and common method involves the nucleophilic substitution of a suitable leaving group at the α-position of a methyl propionate derivative with a methylthiolate source.
A primary synthetic route is the reaction of methyl 2-bromopropionate with sodium thiomethoxide. This is an Sₙ2 reaction where the thiolate anion acts as the nucleophile, displacing the bromide ion. The choice of an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, is crucial to solvate the sodium cation and facilitate the nucleophilic attack without interfering with the reaction.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the methyl protons of the thioether group (-S-CH₃).
-
A singlet for the methyl protons of the ester group (-O-CH₃).
-
A quartet for the single proton at the chiral center (-CH-).
-
A doublet for the methyl protons adjacent to the chiral center (CH-CH₃).
-
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the methylthio group (-SCH₃).
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups.
-
Thioether Group: The sulfur atom is susceptible to oxidation.[3] Reaction with mild oxidizing agents (e.g., hydrogen peroxide) would yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., peroxy acids) could lead to the sulfone. This reactivity is significant in the context of drug metabolism, where thioethers are often oxidized by cytochrome P450 enzymes.
-
Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methylthio)propionic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Stability and Storage: The compound is generally stable under normal conditions.[3] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][7]
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and materials.
-
Pharmaceutical Intermediate: Thioether-containing compounds are prevalent in pharmaceuticals. This molecule can serve as a building block for more complex structures.[8] Its chiral center also makes it a candidate for asymmetric synthesis.
-
Flavor and Fragrance: Similar sulfur-containing esters are used in the flavor and fragrance industry.[9][10] For example, the related compound methyl 3-(methylthio)propionate is found in pineapple and melon.[11]
-
Material Science: Thioethers are used in the synthesis of polymers and other materials. The reactivity of the sulfur atom can be exploited for cross-linking or functionalization.
Safety and Handling
According to available safety data, this compound is a combustible liquid and should be handled with appropriate care.[3]
-
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[3][7] Keep away from heat, sparks, and open flames.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Health Hazards: The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[12] Ingestion may lead to gastrointestinal irritation.[12]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the Sₙ2 reaction previously described.
Materials:
-
Methyl 2-bromopropionate
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF. Cool the flask in an ice-water bath.
-
Addition of Electrophile: Slowly add methyl 2-bromopropionate (1.05 eq) to the cooled solution dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether three times.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
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An In-Depth Technical Guide to the NMR Analysis of Methyl 2-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylthio)propionate (CAS No. 61366-76-5) is a sulfur-containing ester with applications in flavor and fragrance chemistry as well as a potential building block in organic synthesis.[1] As with any specialty chemical, particularly those destined for use in consumer products or as pharmaceutical intermediates, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous data on the molecular structure and quantitative information about impurities.[2] This guide offers a detailed, experience-driven approach to the comprehensive NMR analysis of this compound, moving from theoretical prediction to practical application.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a publicly available, experimentally verified high-resolution NMR spectrum for this compound is not readily found, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and data from analogous compounds.[3][4][5] The following sections detail the expected chemical shifts (δ), multiplicities, and coupling constants (J).
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms in this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H3 (CH₃) | ~ 1.4 | Doublet (d) | 3H | ~ 7.0 | Aliphatic methyl group split by the adjacent methine proton (H2). |
| H1 (S-CH₃) | ~ 2.1 | Singlet (s) | 3H | - | Methyl group attached to a sulfur atom, typically appearing as a singlet in this region.[6] |
| H2 (CH) | ~ 3.3 | Quartet (q) | 1H | ~ 7.0 | Methine proton deshielded by both the sulfur atom and the carbonyl group, split by the three H3 protons. |
| H5 (O-CH₃) | ~ 3.7 | Singlet (s) | 3H | - | Methyl ester protons, deshielded by the adjacent oxygen atom.[2] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (S-CH₃) | ~ 15 | Aliphatic carbon attached to sulfur, appearing in the upfield region.[6] |
| C3 (CH₃) | ~ 20 | Typical chemical shift for a terminal methyl group in a propionate chain. |
| C2 (CH) | ~ 45 | Methine carbon deshielded by both the sulfur and carbonyl functionalities. |
| C5 (O-CH₃) | ~ 52 | Carbon of the methyl ester, deshielded by the oxygen atom.[4] |
| C4 (C=O) | ~ 172 | Carbonyl carbon of the ester group, appearing significantly downfield.[4] |
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Experimental Workflow
Caption: Standard workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For quantitative analysis (qNMR), a more precise weight is necessary, and an internal standard should be added at this stage.[7]
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice of solvent for esters due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8]
-
Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for high-resolution spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply phasing and baseline correction to both the ¹H and ¹³C spectra to ensure accurate integration and peak picking.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different proton environments.
-
For the ¹³C spectrum, pick the peaks and record their chemical shifts.
-
Interpretation and Purity Assessment
The acquired spectra should be compared against the predicted data. The presence of all expected signals with the correct multiplicities and integrations in the ¹H spectrum, and the correct number of signals in the ¹³C spectrum, provides strong evidence for the structural integrity of the compound.
Identifying Potential Impurities
The NMR spectrum is also a powerful tool for identifying and quantifying impurities. The synthesis of this compound would likely involve starting materials such as 2-bromopropionic acid or its methyl ester, and sodium thiomethoxide.[9] Therefore, one should be vigilant for trace signals corresponding to these or other related species. For instance, unreacted methyl 2-bromopropionate would exhibit a different set of signals that could be readily identified.
Quantitative NMR (qNMR) can be employed for a precise determination of purity.[10] This involves the addition of a known amount of a certified internal standard that has a signal in a clean region of the spectrum.[11] By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the this compound can be calculated.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the structural elucidation and purity assessment of this compound. By combining a predictive understanding of the expected ¹H and ¹³C NMR spectra with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this important chemical. The ability to detect and quantify impurities through NMR is crucial for ensuring the safety and efficacy of any downstream applications.
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Stewart, N. J., et al. (2018). Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. Journal of Magnetic Resonance, 296, 43-52. [Link]
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Harnessing the Thioester: A Technical Guide to its Pivotal Role in Advanced Proteomics
Executive Summary
In the landscape of modern proteomics, the precise chemical synthesis and functional interrogation of proteins are paramount. Standard recombinant expression systems, while powerful, often fall short when tasked with producing large, complex proteins or incorporating specific post-translational modifications (PTMs) and non-canonical amino acids. This guide delves into the chemistry and application of sulfur-containing esters, particularly thioesters, as a cornerstone technology that circumvents these limitations. We will explore the unique reactivity of the thioester bond, which underpins the revolutionary technique of Native Chemical Ligation (NCL). Furthermore, we will illuminate its expanding role in the development of sophisticated chemical probes for bioconjugation and Activity-Based Protein Profiling (ABPP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge chemical biology tools to dissect complex biological systems and engineer novel protein-based therapeutics.
The Chemical Prerogative: Why Sulfur-Containing Esters?
At the heart of this technology lies the thioester (R-C(=O)-S-R'), an analogue of a standard oxygen ester where the alkoxy group is replaced by a thiol. This seemingly simple substitution has profound implications for its chemical reactivity, making it an ideal intermediate for protein chemistry.
-
Enhanced Electrophilicity: The larger atomic radius of sulfur compared to oxygen results in poorer orbital overlap with the carbonyl carbon. This makes the thioester carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack than its oxygen ester counterpart.
-
The Thiolate Leaving Group: The corresponding thiol (R'-SH) is more acidic than an alcohol, meaning its conjugate base, the thiolate anion (R'-S⁻), is a more stable and better leaving group.
These two features render the thioester a "high-energy" bond, kinetically poised for chemoselective reactions under mild, aqueous conditions—the very environment required for biological chemistry. While various sulfur-containing esters exist, peptide C-terminal thioesters are the most critical players in the proteomics applications discussed herein.
The Bedrock Application: Native Chemical Ligation (NCL)
The most transformative application of peptide thioesters is Native Chemical Ligation (NCL), a powerful technique for the total chemical synthesis of proteins.[1][2] NCL enables the stitching together of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site.[3] This process has dramatically extended the size and complexity of proteins that can be synthesized chemically, reaching upwards of 300 amino acids.[2][4][5]
The reaction is exquisitely chemoselective, relying on a C-terminal peptide thioester and another peptide bearing an N-terminal cysteine residue.[6]
The Mechanism of NCL proceeds in two key steps:
-
Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible step that forms a new thioester intermediate, linking the two peptides.
-
S-to-N Acyl Shift: The intermediate undergoes a rapid, irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the newly formed thioester carbonyl, resulting in a spontaneous S-to-N acyl shift to form a stable, native amide bond.
This mechanism's elegance lies in its specificity; even in the presence of internal cysteine residues, the reaction is regioselective for the N-terminal cysteine due to the favorable intramolecular nature of the subsequent acyl shift.[2]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following section provides validated, step-by-step protocols for core techniques involving sulfur-containing esters.
Protocol: Synthesis of a Peptide C-terminal Thioester
The synthesis of the peptide thioester is the critical first step for NCL. While historically achieved using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), methods have been developed for the more common Fmoc (9-fluorenylmethoxycarbonyl) SPPS. [7][8]This protocol outlines a general Fmoc-based approach using a pre-loaded thioester resin.
Materials:
-
Fmoc-protected amino acids
-
Thioester-generating resin (e.g., 3-carboxypropanesulfonamide "safety-catch" linker)
-
Coupling reagents: HBTU, HOBt, or equivalent
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Activation and cleavage reagents specific to the resin (e.g., iodoacetonitrile followed by a thiol like benzyl mercaptan)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
Procedure:
-
Resin Swelling: Swell the thioester resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (HBTU/HOBt/DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours. Confirm coupling with a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Resin Activation & Thiolysis: This step is specific to the "safety-catch" linker. Activate the sulfonamide linker (e.g., with iodoacetonitrile) and then cleave the peptide from the resin by nucleophilic attack with a thiol (e.g., benzyl mercaptan) to generate the peptide thioester. [9]7. Side-Chain Deprotection: Treat the resin-free peptide thioester with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to remove acid-labile side-chain protecting groups.
-
Purification: Precipitate the crude peptide thioester in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide thioester product using mass spectrometry (e.g., ESI-MS or MALDI-TOF). [10]
Protocol: General Native Chemical Ligation Reaction
Materials:
-
Purified Peptide 1 (with C-terminal thioester)
-
Purified Peptide 2 (with N-terminal cysteine)
-
Ligation Buffer: 6 M Guanidinium chloride (GdnHCl), 100 mM sodium phosphate, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or benzyl mercaptan
-
Degassed, deionized water
Procedure:
-
Reagent Preparation: Prepare the ligation buffer and degas thoroughly by bubbling with argon or nitrogen gas for at least 30 minutes to create an anaerobic environment, preventing cysteine oxidation.
-
Peptide Dissolution: Dissolve Peptide 1 and Peptide 2 in a minimal amount of ligation buffer to a final concentration of 1-5 mM each. Ensure they are fully dissolved.
-
Initiation of Reaction: In a reaction vessel, combine the dissolved peptides. Add TCEP to a final concentration of 5 mM and the thiol catalyst (MPAA) to 20-30 mM.
-
Incubation: Seal the vessel and incubate the reaction at room temperature (or 37°C to accelerate) with gentle stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench the aliquot with 0.1% TFA and analyze by RP-HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product. [11]6. Reaction Completion & Purification: Once the reaction is complete (typically 4-24 hours), purify the final ligated protein product from starting materials and catalyst by RP-HPLC.
-
Final Characterization: Confirm the identity and purity of the full-length protein by high-resolution mass spectrometry and, if applicable, perform folding and functional assays.
Data Presentation & Comparison
The choice of methodology for generating peptide thioesters is critical and often depends on the laboratory's established chemistry platform (Boc vs. Fmoc SPPS).
| Feature | Boc-SPPS for Thioesters | Fmoc-SPPS for Thioesters |
| N-α Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Thioester Linker Stability | Stable to TFA deprotection cycles. | Labile to piperidine, requiring specialized "safety-catch" or surrogate strategies. [12] |
| Final Cleavage | Requires hazardous anhydrous HF. [7] | Milder acidic cleavage (e.g., TFA cocktail). |
| Compatibility with PTMs | HF can degrade some sensitive PTMs. | Generally more compatible with a wider range of PTMs. |
| Ease of Use | Requires specialized equipment for HF handling. | More common and automated in modern peptide synthesizers. |
Conclusion
Sulfur-containing esters, and thioesters in particular, are not merely chemical curiosities but are enabling reagents that have fundamentally expanded the horizons of proteomics. Through the robust and chemoselective mechanism of Native Chemical Ligation, they provide unparalleled access to synthetic proteins, enabling precise studies of protein structure, function, and the role of post-translational modifications. [13][14]Concurrently, their application in the design of activity-based probes is sharpening our ability to functionally profile entire enzyme families within their native biological context. [15]For researchers and drug developers, mastering the principles and protocols outlined in this guide is a critical step toward harnessing the full potential of chemical proteomics to address the next generation of biological questions and therapeutic challenges.
References
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El-Mahdi, O., & Melnyk, O. (2019). Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations. ACS Publications. [Link]
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Wikipedia. (n.d.). Thioester. Retrieved from [Link]
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Zhang, D. P., & Tam, C. P. (2021). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science. [Link]
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Yang, J., & Carroll, K. S. (2018). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. PMC - NIH. [Link]
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Ollivier, N., & Melnyk, O. (2020). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. MDPI. [Link]
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Hojo, H., et al. (2007). Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation. ResearchGate. [Link]
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Li, Y.-M., & Yang, Y. (2018). Mechanism of native chemical ligation. ResearchGate. [Link]
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Thompson, R. E., & Muir, T. W. (2020). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central. [Link]
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Kaiser, B. K., & Cole, P. A. (2005). Chemical Synthesis of Proteins. PMC. [Link]
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Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. PMC - NIH. [Link]
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Kulkarni, S. S., & Sayers, J. (2018). Native Chemical Ligation of Peptides and Proteins. PMC. [Link]
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Nagy, G., & Marcoux, J. (2020). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]
-
Zhang, D. P., & Tam, C. P. (2021). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. PMC - PubMed Central. [Link]
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Fu, L., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. NIH. [Link]
-
Guan, X., et al. (2015). New Methods for Chemical Protein Synthesis. ResearchGate. [Link]
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Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ResearchGate. [Link]
-
Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]
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Pinter, T. B., & Johnston, J. N. (2019). Chapter 13: Chemical Protein Synthesis: Strategies and Biological Applications. Books. [Link]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
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Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
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Guan, X., et al. (2015). New methods for chemical protein synthesis. PubMed. [Link]
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Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
LabRoots. (2022). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. [Link]
-
Bilbrough, T., et al. (2022). Strategies for the synthesis of peptide thioesters via Fmoc SPPS. ResearchGate. [Link]
-
Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
-
Glassner, M., & Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
Dawson, P. E., & Kent, S. B. H. (2000). SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION. Vanderbilt University. [Link]
-
Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]
-
Fields, G. B. (2010). Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Thermo Fisher Scientific. (2021). Latest technologies in antibody and protein labeling. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols: Peptide Derivatization using Methyl 2-(methylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Reagent for Peptide Acylation
In the dynamic landscape of peptide and protein chemistry, the strategic modification of these biomolecules is paramount for enhancing their therapeutic properties, stability, and functional characteristics. Peptide derivatization, a cornerstone of this field, involves the chemical modification of amino acid side chains or the termini of a peptide. Such modifications can profoundly influence a peptide's pharmacokinetic and pharmacodynamic profile. This document introduces Methyl 2-(methylthio)propionate as a versatile reagent for the derivatization of peptides through acylation of primary amine groups.
This compound is a methyl ester containing a methylthio group at the alpha-carbon. Its primary mode of action in peptide derivatization is the acylation of nucleophilic primary amines, namely the N-terminal α-amino group and the ε-amino group of lysine residues, via an aminolysis reaction. This results in the formation of a stable amide bond, effectively capping the amine with a 2-(methylthio)propionyl group.
This application note provides a comprehensive guide to the use of this compound for peptide derivatization, detailing the underlying chemical principles, step-by-step protocols, and methods for the analysis of the resulting modified peptides. The information presented herein is grounded in established principles of organic and peptide chemistry, offering a solid foundation for researchers to explore this novel derivatization strategy.
Chemical & Physical Properties of the Reagent
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 2-(methylmercapto)propionate |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 17436-02-1 |
| Structure | [1] |
Mechanism of Derivatization: Nucleophilic Acyl Substitution
The derivatization of peptides with this compound proceeds through a nucleophilic acyl substitution reaction, specifically an aminolysis of the methyl ester.[2][3] The primary amine groups of the peptide act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically performed under basic conditions to ensure the amine is in its deprotonated, more nucleophilic state.
The general mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (either the N-terminus or a lysine side chain) attacks the carbonyl carbon of this compound.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, and the methoxy group (-OCH₃) is eliminated as a leaving group (methanol), resulting in the formation of a stable amide bond.
Figure 1. Reaction mechanism for peptide acylation.
Selectivity of Acylation
The selectivity of the acylation reaction is primarily governed by the nucleophilicity of the available amine groups on the peptide. The α-amino group at the N-terminus generally has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine side chains (pKa around 10.5).[4] This difference in basicity can be exploited to achieve a degree of selectivity. At a slightly basic pH (e.g., pH 8.0-8.5), the N-terminal amine will be more significantly deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification. However, at higher pH values, both types of amines will be reactive.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific peptide and desired degree of derivatization.
Protocol 1: General Peptide Acylation in Solution
This protocol is suitable for the derivatization of peptides in a homogenous solution.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Quenching solution (e.g., 5% aqueous acetic acid)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the same solvent. The molar excess of the reagent will determine the extent of derivatization. A 10-50 fold molar excess over the total number of primary amines is a good starting point.
-
Reaction Initiation: Add the base to the peptide solution. A 2-5 fold molar excess of base relative to the peptide is typically sufficient.
-
Acylation Reaction: Add the this compound solution to the peptide solution. Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by LC-MS.
-
Quenching: Once the desired level of derivatization is achieved, quench the reaction by adding the quenching solution.
-
Purification: Purify the derivatized peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the derivatized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: On-Resin Peptide Derivatization
This protocol is for the derivatization of a peptide while it is still attached to the solid-phase synthesis resin. This is particularly useful for N-terminal modification.
Materials:
-
Peptide-resin (with N-terminal Fmoc group removed)
-
This compound
-
DMF (peptide synthesis grade)
-
DIPEA
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Acylation Solution Preparation: Prepare a solution of this compound (10-50 equivalents) and DIPEA (10-50 equivalents) in DMF.
-
On-Resin Acylation: Add the acylation solution to the resin and agitate at room temperature for 2-12 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the derivatized peptide from the resin and remove side-chain protecting groups using the appropriate cleavage cocktail.
-
Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify and characterize it as described in Protocol 1.
Figure 2. General workflow for peptide derivatization.
Analysis and Characterization of Derivatized Peptides
The successful derivatization of a peptide with this compound can be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): This is the primary method for confirming the modification. The mass of the derivatized peptide will increase by 118.19 Da for each acylation event (the mass of the 2-(methylthio)propionyl group, C₅H₈OS). High-resolution mass spectrometry can be used to confirm the exact mass change. Tandem mass spectrometry (MS/MS) can be used to identify the site(s) of modification by analyzing the fragmentation pattern of the peptide.
-
High-Performance Liquid Chromatography (HPLC): The derivatized peptide will typically have a different retention time on a reverse-phase HPLC column compared to the unmodified peptide, usually eluting later due to the increased hydrophobicity. HPLC is also used to assess the purity of the final product.
Potential Applications and Advantages
The introduction of a 2-(methylthio)propionyl group onto a peptide can offer several potential benefits:
-
Increased Stability: N-terminal acylation can protect peptides from degradation by aminopeptidases, potentially increasing their in vivo half-life.[5]
-
Modulation of Physicochemical Properties: The added group can alter the solubility and lipophilicity of the peptide, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduction of a Bioorthogonal Handle: The methylthio group itself is relatively inert under physiological conditions but can potentially be a site for further, orthogonal chemical modifications, such as oxidation to a sulfoxide or sulfone, or other reactions targeting thioethers.[6][7]
-
Mimicking Post-Translational Modifications: Acylation of lysine residues is a common post-translational modification that plays a crucial role in regulating protein function.[8][9] Using this compound allows for the introduction of a novel acyl group to study its effects on peptide structure and function.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the molar excess of the acylating reagent and base, increasing the reaction time, or gently heating the reaction mixture.
-
Multiple Derivatizations: To control the extent of derivatization, carefully adjust the stoichiometry of the acylating reagent. For selective N-terminal modification, maintain a slightly basic pH (around 8.0-8.5).
-
Side Reactions: The hydroxyl groups of serine, threonine, and tyrosine can potentially be acylated, especially with highly activated esters. While methyl esters are less reactive than many other acylating agents, it is important to monitor for these side products by mass spectrometry.
-
Racemization: While less common with ester-based acylations compared to some other methods, the potential for racemization at the alpha-carbon of the newly formed N-terminal amino acid should be considered, especially under harsh basic conditions or elevated temperatures.
Conclusion
This compound presents a promising and straightforward reagent for the acylation of primary amines in peptides. The resulting 2-(methylthio)propionyl modification offers a means to enhance peptide stability and modulate its physicochemical properties. The protocols and information provided in this application note serve as a valuable resource for researchers looking to explore this novel derivatization strategy in their peptide-based research and drug development endeavors. As with any new chemical modification, careful optimization and thorough characterization of the final product are essential for successful implementation.
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
YouTube. REACTIONS OF ESTERS WITH AMINES #amine #esterification #organicchemistry. [Link]
-
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-
Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. [Link]
-
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-
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-
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-
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-
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-
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-
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-
The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. [Link]
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Methyl 2-(methylthio)propionate: A Versatile Reagent for Acyl Anion Chemistry in Organic Synthesis
Introduction: Unlocking Umpolung Reactivity with Methyl 2-(methylthio)propionate
In the realm of organic synthesis, the strategic reversal of reactivity, a concept known as "umpolung," provides a powerful tool for the construction of complex molecular architectures. This compound has emerged as a valuable and versatile reagent that serves as a masked acyl anion equivalent, enabling chemists to forge carbon-carbon bonds in a manner that defies conventional carbonyl chemistry. The presence of the α-methylthio group significantly acidifies the α-proton, facilitating its removal by a strong base to generate a nucleophilic enolate. This stabilized carbanion can then participate in a variety of bond-forming reactions with electrophiles, effectively functioning as a propionyl anion synthon. Subsequent removal of the thioether and ester functionalities unmasks the carbonyl group, revealing a ketone or other carboxylic acid derivative. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Principle: The Acyl Anion Equivalency of this compound
The synthetic utility of this compound is rooted in the stabilization of the carbanion formed upon deprotonation at the C2 position. The adjacent sulfur atom stabilizes the negative charge through a combination of inductive effects and d-orbital participation, making the α-proton significantly more acidic than that of a simple ester.
Caption: General workflow for the use of this compound as an acyl anion equivalent.
This generated enolate is a potent nucleophile that can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and acylating agents. The subsequent product, a 2-substituted-2-(methylthio)propionate, can then be hydrolyzed to unveil the corresponding ketone, thus completing the formal addition of a propionyl group.
Applications in Organic Synthesis
The primary application of this compound lies in the synthesis of ketones and their derivatives through alkylation and subsequent hydrolysis. This methodology provides a reliable alternative to the direct acylation of organometallic reagents, which can often be problematic.
Synthesis of α-Substituted Ketones via Alkylation
A cornerstone application of this compound is its deprotonation followed by alkylation to generate precursors to α-substituted ketones. The choice of base and reaction conditions is critical for the efficient generation of the enolate and subsequent reaction with the electrophile.
Protocol 1: General Procedure for the Alkylation of this compound
This protocol outlines a general method for the deprotonation of this compound with sodium hydride and subsequent alkylation with an alkyl halide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 33178-98-2 | 134.19 | 1.34 g | 10.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.44 g | 11.0 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 1.88 g | 11.0 |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g | - |
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully add anhydrous dimethylformamide (20 mL) under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.34 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise via the dropping funnel over 15 minutes.
-
Enolate Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly yellow.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.88 g, 11.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 2-alkyl-2-(methylthio)propionate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvents is crucial as the enolate is a strong base and will be quenched by protic solvents like water.
-
Sodium Hydride: Sodium hydride is an effective, non-nucleophilic base for generating the enolate. The 60% dispersion in mineral oil is washed to prevent interference from the oil.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the enolate, enhancing its nucleophilicity.
-
Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by neutralizing any remaining base and protonating any unreacted enolate.
Unmasking the Carbonyl: Hydrolysis to Ketones
The successful synthesis of the α-substituted ketone relies on the efficient hydrolysis of both the ester and the thioether functionalities of the alkylated product. This transformation is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt to facilitate the cleavage of the C-S bond.
Protocol 2: Hydrolysis of Methyl 2-Alkyl-2-(methylthio)propionate to the Corresponding Ketone
This protocol provides a general method for the hydrolysis of the alkylated product to the corresponding ketone using aqueous acid and a mercury(II) salt.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-benzyl-2-(methylthio)propionate | (Varies) | 224.32 | 2.24 g | 10.0 |
| Acetonitrile | 75-05-8 | 41.05 | 40 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Mercury(II) Chloride | 7487-94-7 | 271.52 | 3.26 g | 12.0 |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 1 mL | ~12 |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g | - |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the methyl 2-alkyl-2-(methylthio)propionate (e.g., methyl 2-benzyl-2-(methylthio)propionate, 2.24 g, 10.0 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL).
-
Addition of Reagents: To this solution, add mercury(II) chloride (3.26 g, 12.0 mmol) and concentrated hydrochloric acid (1 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC. A white precipitate of mercury(II) sulfide may form.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ketone can be purified by column chromatography on silica gel or by distillation.
Mechanistic Rationale:
The hydrolysis proceeds via initial coordination of the thiophilic mercury(II) ion to the sulfur atom of the thioether, making it a better leaving group. The ester is concurrently hydrolyzed under the acidic conditions.
Caption: Simplified mechanism for the hydrolysis of the thioether.
Safety Note: Mercury(II) chloride is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Conclusion
This compound is a powerful and practical reagent for the synthesis of ketones and their derivatives. Its ability to function as a masked acyl anion equivalent through the stabilization of the α-carbanion provides a robust platform for the formation of new carbon-carbon bonds. The protocols detailed in this guide offer a starting point for the exploration of its synthetic potential. By understanding the underlying principles of its reactivity and the critical parameters of the experimental procedures, researchers can effectively employ this versatile reagent to achieve their synthetic goals in drug discovery and development.
References
-
Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by the Alkylation of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]
- Trost, B. M., & Melvin Jr, L. S. (1975).
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]
Application Note: A Robust HPLC Method for the Analysis of Methyl 2-(methylthio)propionate
Abstract
This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-(methylthio)propionate. Recognizing the compound's susceptibility to hydrolysis and oxidation, this guide provides a detailed protocol grounded in first-principles analysis of the analyte's physicochemical properties. We address critical aspects of method development, from stationary and mobile phase selection to detector optimization. The document includes a complete, step-by-step protocol for sample analysis, system suitability criteria, and a foundational strategy for method validation according to ICH guidelines. This note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this compound and its potential degradants.
Introduction and Analyte Properties
This compound is a sulfur-containing ester with applications in various chemical syntheses. Its purity and stability are critical for its intended use. The presence of both a thioether and an ester functional group presents specific challenges for analytical method development, primarily related to potential degradation via oxidation and hydrolysis. A reliable HPLC method is therefore essential for purity assessment, stability testing, and quality control.
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value | Source | Rationale for HPLC Method Development |
| Molecular Formula | C₅H₁₀O₂S | [1] | Defines the elemental composition. |
| Molecular Weight | ~134.20 g/mol | [1][2] | Influences molar concentration calculations. |
| Appearance | Colorless to pale yellow liquid | [3] | Indicates that the pure substance does not absorb strongly in the visible region. |
| logP (o/w) | ~1.17 - 1.20 (estimated) | [3] | Suggests moderate hydrophobicity, making it an ideal candidate for reverse-phase chromatography. |
| Solubility | Soluble in alcohol; Water: ~15.8 g/L (est.) | [3] | Supports the use of common reverse-phase solvents like methanol, acetonitrile, and water. |
| Boiling Point | ~156-158 °C | [2][3] | Indicates the compound is not highly volatile under ambient conditions. |
| UV Absorbance | No strong chromophore. Expected λmax in the low UV range (200-220 nm) due to the C=O and C-S bonds. | [4] | Dictates the use of a UV detector at low wavelengths for adequate sensitivity. |
| Degradation Paths | Hydrolysis of the ester linkage. Oxidation of the thioether to sulfoxide and sulfone. | [5][6][7] | The method must be able to separate the parent compound from these key potential degradants. Mobile phase pH and sample handling are critical. |
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC parameters was guided by the analyte's properties to ensure a robust and reliable separation.
Chromatographic Mode and Stationary Phase
Given the estimated logP of ~1.2, this compound is a moderately non-polar compound. This makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode. A C18 (octadecylsilane) stationary phase was chosen as the primary column chemistry. C18 columns provide excellent hydrophobic retention for a wide range of molecules and are a standard starting point for method development for such analytes. The high surface area and carbon load of modern C18 columns ensure sufficient interaction with the analyte to achieve retention and separation from polar impurities.
Mobile Phase Selection and Optimization
The mobile phase was designed to provide optimal retention, peak shape, and stability for the analyte.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically offers lower viscosity (reducing backpressure) and superior UV transparency at the low wavelengths required for detection of this compound.
-
Aqueous Phase & pH Control: To mitigate the risk of ester hydrolysis, which can be catalyzed by strong acids or bases, the mobile phase pH should be maintained in a near-neutral range (pH 6.0 - 7.0)[5][8]. A phosphate buffer (e.g., 20 mM potassium phosphate) is an excellent choice for this pH range, providing good buffering capacity and compatibility with UV detection.
-
Gradient vs. Isocratic Elution: An isocratic elution is often sufficient for simple purity analysis. However, for stability studies where impurities with significantly different polarities (e.g., the polar sulfoxide and the non-polar parent) may be present, a gradient elution provides superior resolution across a wider polarity range. We will proceed with a gradient method for broader applicability.
Detection
This compound lacks a significant chromophore, precluding detection at higher, more selective wavelengths like 254 nm[4]. The ester carbonyl and thioether groups exhibit absorbance in the low UV region. Therefore, a UV detector set at 210 nm is recommended. While this provides adequate sensitivity, it is also more susceptible to interference from mobile phase impurities or excipients. For higher sensitivity and specificity, particularly for trace-level impurity analysis, alternative detectors such as a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) could be employed.
Consideration of Potential Degradants
The primary goal of a stability-indicating method is to resolve the active compound from its degradation products.
-
Oxidation Products: The thioether moiety can be oxidized to form Methyl 2-(methylsulfinyl)propionate (sulfoxide) and subsequently Methyl 2-(methylsulfonyl)propionate (sulfone)[6][9]. These products are significantly more polar than the parent compound and are expected to elute earlier in a reverse-phase system.
-
Hydrolysis Product: Cleavage of the ester bond would yield 2-(methylthio)propionic acid and methanol. The resulting carboxylic acid is more polar and will also elute earlier than the parent ester.
The developed gradient method is designed to provide baseline separation for these potential impurities.
Detailed Application Protocol
This protocol provides a starting point for the analysis. Instrument parameters may require minor adjustments to meet system suitability requirements on different HPLC systems.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a gradient pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Data System | Empower 3, OpenLab CDS, or equivalent |
| Reagents | Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Orthophosphoric Acid (ACS Grade), Water (HPLC Grade, >18 MΩ·cm) |
| Glassware | Class A volumetric flasks, autosampler vials with caps |
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate, pH 6.5.
-
Weigh ~2.72 g of Potassium Phosphate Monobasic into a 1 L volumetric flask.
-
Add ~900 mL of HPLC grade water and dissolve.
-
Adjust pH to 6.5 ± 0.05 with dilute potassium hydroxide or phosphoric acid.
-
Bring to volume with water and mix.
-
Filter through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile B.
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
-
Sample Preparation: Prepare samples to a target concentration of 1.0 mg/mL in Diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the standard solution. The results must meet the following criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 5000 | Demonstrates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
Method Validation Strategy
This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following is a summary of the required validation experiments.
| Validation Parameter | Description | Example Data Table |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and demonstrating baseline resolution. | Resolution of Key Analytes Analyte 1 vs Analyte 2: ≥ 2.0Analyte 1 vs Sulfoxide: ≥ 3.0Analyte 1 vs Acid: ≥ 3.5 |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed. | Linearity Data Range: 0.1 - 1.5 mg/mLCorrelation Coefficient (r²): ≥ 0.999Y-intercept: Close to zero |
| Accuracy | The closeness of test results to the true value. Determined by applying the method to samples of known concentration (e.g., spiked placebo) and calculating the percent recovery. | Accuracy (Spike Recovery) Level |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Precision (%RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Key parameters to vary include pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | Robustness Study Parameter |
Visualized Workflows
Method Development Logic
The following diagram illustrates the decision-making process for developing the HPLC method based on the analyte's known properties.
Caption: Standard operational workflow for HPLC analysis.
References
-
The Good Scents Company. methyl 2-(methyl thio) propionate. [Online] Available at: [Link]
-
Chemsrc. methyl 2-(methyl thio) propionate | CAS#:61366-76-5. [Online] Available at: [Link]
-
Challenger, F., & Hollingworth, H. D. (1955). The Abnormal Hydrolysis of Methyl p-Methylthio- and p -Ethylthio- propionate. Journal of the Chemical Society (Resumed), 61-64. [Online] Available at: [Link]
-
Li, Y., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(1), 133-142. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Online] Available at: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Online] Available at: [Link]
-
Various Authors. (2023). Discussion on non-aqueous ester hydrolysis. Reddit r/Chempros. [Online] Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Online] Available at: [Link]
Sources
- 1. methyl 2-(methyl thio) propionate | CAS#:61366-76-5 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 33178-98-2 [m.chemicalbook.com]
- 3. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. 13. The abnormal hydrolysis of methyl β-methylthio- and β-ethylthio-propionate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Methyl 2-(methylthio)propionate as a Structural Isomer Internal Standard in Volatile Sulfur Analysis
[1]
Part 1: Introduction & Rationale
The Challenge: Volatile Sulfur Compounds (VSCs)
Volatile sulfur compounds (VSCs) are critical determinants of flavor and fragrance profiles in food, beverages (particularly wine and beer), and agricultural products.[1] However, they present unique analytical challenges:
-
High Volatility & Reactivity: They are prone to loss during sample preparation and degradation (oxidation) before analysis.[1]
-
Low Odor Thresholds: They must be detected at trace levels (ppb/ppt), requiring high sensitivity.
-
Matrix Effects: Complex matrices (e.g., fermentation broths) suppress ionization or compete for headspace equilibrium.[1]
The Solution: Structural Isomer Internal Standardization
While isotopically labeled standards (e.g., deuterated analogs) are the gold standard for quantification, they are often expensive, commercially unavailable for specific thioesters, or subject to deuterium exchange in acidic media.[1]
Methyl 2-(methylthio)propionate (MMP-2) serves as an ideal Structural Isomer Internal Standard for the quantification of its regioisomer, Methyl 3-(methylthio)propionate (MMP-3) , a key flavor compound found in pineapples, melons, and premium wines.[1]
Why MMP-2 Works:
-
Identical Physicochemical Space: As a regioisomer, MMP-2 shares the exact molecular weight (134.20 Da) and nearly identical volatility and extraction efficiency (SPME fiber affinity) as the target MMP-3.[1]
-
Chromatographic Resolution: The branching at the C2 position in MMP-2 creates a sufficient retention time shift compared to the linear structure of MMP-3, allowing baseline separation on standard polar GC columns.[1]
-
Cost-Effective Precision: It provides normalization for matrix effects and injection variability without the cost of custom synthesis for labeled isotopes.[1]
Part 2: Physicochemical Profile[1][2]
| Property | Internal Standard (IS) | Target Analyte |
| Compound Name | This compound | Methyl 3-(methylthio)propionate |
| Abbreviation | MMP-2 | MMP-3 |
| CAS Number | 61366-76-5 | 13532-18-8 |
| Structure | CH₃-S-CH(CH₃)-COO-CH₃ | CH₃-S-CH₂-CH₂-COO-CH₃ |
| Molecular Weight | 134.20 g/mol | 134.20 g/mol |
| Boiling Point | ~60-62°C (at 12 mmHg) | ~74-75°C (at 13 mmHg) |
| LogP (Octanol/Water) | ~1.1 (Est.)[1] | ~0.7 - 0.9 |
| Odor Profile | Sulfurous, fruity, onion-like | Pineapple, sweet, melon |
Part 3: Experimental Protocol (HS-SPME-GC-MS)
A. Reagents & Standards Preparation[1][2][3][4]
-
Stock Solution (IS): Dissolve 10 mg of this compound in 10 mL of ethanol (1000 ppm). Store at -20°C in amber glass.
-
Working Internal Standard (WIS): Dilute Stock to 10 ppm in ethanol.
-
Calibration Standards: Prepare a curve of the Target (MMP-3) in a synthetic matrix (e.g., 12% ethanol/water pH 3.5 for wine analysis) ranging from 0.5 ppb to 500 ppb.
-
Spiking: Add 10 µL of WIS to 10 mL of every sample and standard (Final IS conc: 10 ppb).
B. Sample Preparation (Headspace SPME)
-
Vial: 20 mL Headspace vial with magnetic screw cap and PTFE/Silicone septum.[1]
-
Sample Volume: 10 mL liquid sample + 3g NaCl (to improve volatility via salting-out effect).
-
Incubation: 40°C for 10 minutes (500 rpm agitation).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS recommended for VSCs) to headspace for 30 minutes at 40°C.
C. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximizes sensitivity for trace VSCs.[1] |
| Fiber Desorption | 3 min @ 250°C | Ensures complete removal of sulfur compounds (prevents carryover).[1] |
| Column | DB-WAX or ZB-Wax (30m x 0.25mm x 0.25µm) | Critical: Polar phase is required to separate the 2- and 3- isomers based on polarity differences.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow.[1] |
| Oven Program | 40°C (3 min) → 5°C/min → 150°C → 20°C/min → 240°C (5 min) | Slow ramp ensures resolution of the isomers. |
| MS Source/Quad | 230°C / 150°C | Standard EI settings.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Enhances sensitivity and selectivity.[1] |
D. MS Detection & Quantifier Ions
Since both compounds are isomers, they share the molecular ion (134). Separation relies on Retention Time (RT).[1]
-
Target (MMP-3):
-
Internal Standard (MMP-2):
Part 4: Logical Workflow & Mechanism
Caption: Analytical workflow utilizing this compound as a structural IS to normalize SPME extraction variability.
Part 5: Validation & Quality Control[1]
To ensure the "Trustworthiness" of this protocol, perform the following validation steps:
-
Resolution Check: Inject a mix of MMP-2 and MMP-3. Calculate the Resolution (
).-
Acceptance Criteria:
(Baseline separation).[1] If they co-elute, lower the initial oven temperature or reduce the ramp rate.
-
-
Cross-Talk Verification: Inject pure IS (MMP-2) and monitor the RT window of the Target (MMP-3).[1]
-
Acceptance Criteria: No peak detected in the Target window (ensures the IS is pure and does not contain the target as an impurity).
-
-
Linearity: Plot the Area Ratio (
) vs. Concentration Ratio.-
Acceptance Criteria:
.[1]
-
-
Recovery: Spike samples before and after extraction to calculate fiber recovery efficiency.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Ramp rate too fast or column polarity insufficient. | Switch to a thicker film Wax column (0.5µm) or slow ramp to 3°C/min.[1] |
| Low Sensitivity | Oxidation of sulfur compounds.[1] | Add ascorbic acid (antioxidant) to samples; analyze immediately.[1] |
| Peak Tailing | Active sites in liner or column.[1][2] | Use deactivated inlet liners; trim column head (5-10 cm).[1] |
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CAS 13532-18-8 (MMP-3). [Link][1]
-
Federal Register. Food Additive Regulations; Correction (Distinction between 2- and 3- isomers).[1] Vol. 61, No. 63.[1] [Link]
-
Siebert, T. E., et al. "Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection."[1] Journal of Agricultural and Food Chemistry, 2010.[1] (Contextual grounding for VSC analysis). [Link]
Application Note: Methyl 2-(methylthio)propionate in Flavor Chemistry Research
[1][2]
Part 1: Executive Summary & Chemical Distinction
Critical Advisory: In the domain of sulfur-containing flavor volatiles, precision regarding isomeric structure is paramount. Methyl 2-(methylthio)propionate (the
This Application Note focuses specifically on the 2-isomer (this compound).[1] While currently less ubiquitous in commercial formulations than the 3-isomer, it represents a critical target for Structure-Activity Relationship (SAR) studies, biosynthetic pathway analysis, and proprietary flavor modification research.
Table 1: Isomeric Comparison & Chemical Identity
| Feature | This compound | Methyl 3-(methylthio)propionate |
| Structure | ||
| CAS Number | 61366-76-5 (or 33178-98-2) | 13532-18-8 |
| FEMA Number | Not currently listed (Research Use) | 2720 |
| Odor Profile | Sulfurous, vegetative, green, faint tropical | Intense pineapple, sweet, sulfurous |
| Primary Use | Research / Intermediate / SAR Studies | Commercial Pineapple/Tropical Flavor |
| Key Stability Risk | Retro-Michael addition (Elimination) |
Part 2: Synthesis Protocol (Research Scale)
Objective: Preparation of high-purity this compound for analytical standardization and organoleptic profiling.
Mechanism: Nucleophilic substitution (
Reaction Scheme
1Step-by-Step Methodology
Materials:
-
Methyl 2-chloropropionate (CAS 17639-93-9)[1]
-
Sodium methanethiolate (NaSMe, solid or 15% aq. solution)
-
Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)[1]
-
Quench: Saturated
solution
Protocol:
-
Preparation (Inert Atmosphere): Purge a 250 mL 3-neck round-bottom flask with Nitrogen (
).[1] Add 50 mL anhydrous MeOH. -
Thiolate Addition: Add 1.1 equivalents of Sodium methanethiolate. Cool the solution to 0°C using an ice bath.
-
Expert Insight: Sulfur nucleophiles are potent but prone to oxidation.[1] Keep the system under positive
pressure to prevent disulfide formation (dimethyl disulfide off-note).
-
-
Substrate Addition: Dropwise add 1.0 equivalent of Methyl 2-chloropropionate over 20 minutes. Maintain temperature
to minimize side reactions (ester hydrolysis). -
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via GC-FID/MS every 30 minutes.
-
Self-Validating Step: The reaction is complete when the Methyl 2-chloropropionate peak disappears.[1] If a peak at lower retention time appears (Methyl acrylate), elimination has occurred (reduce base concentration in future runs).
-
-
Workup:
-
Purification: Remove solvent under reduced pressure. Purify via vacuum distillation (approx. 60-65°C @ 10 mmHg).[1]
Part 3: Analytical Method (GC-SCD/PFPD)
Challenge: Sulfur compounds often exhibit low odor thresholds (ppb range) and can be masked by solvent peaks or co-eluting esters in standard GC-MS.[1] Solution: Use of Sulfur Chemiluminescence Detection (SCD) or Pulsed Flame Photometric Detection (PFPD) for equimolar sulfur response and high selectivity.[1]
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | DB-Wax or ZB-Wax (30m x 0.25mm x 0.25µm) | Polar phase separates sulfur isomers effectively.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for GC-MS/SCD.[1] |
| Inlet | Split/Splitless (Split 10:1), 240°C | Prevent thermal degradation of the thioether. |
| Oven Program | 40°C (2 min) | Slow ramp ensures separation of 2- and 3-isomers.[1] |
| Detector (SCD) | Burner: 800°C, | Ceramic burner prevents sulfur quenching. |
Analytical Workflow Diagram
Figure 1: Dual-detection workflow for validating trace sulfur volatiles.
Part 4: Sensory Evaluation & Safety
Safety Warning: As this compound is not a FEMA-listed flavoring agent (unlike its 3-isomer counterpart), DO NOT TASTE .[1] Evaluation should be restricted to orthonasal (smell) analysis via GC-Olfactometry (GC-O) or sniff strips in a ventilated hood.[1]
Organoleptic Protocol (Orthonasal Only)
-
Dilution: Prepare a 0.1% and 1.0% solution in Propylene Glycol or Ethanol.
-
Presentation: Dip a smelling strip (blotter) into the solution to a depth of 1 cm.
-
Evaluation Timepoints:
- (Top note): Assess volatility and immediate impact.[1]
- min (Heart note): Assess the stability of the sulfur character.
- hr (Dry down): Check for oxidation notes (metallic/potato-like sulfoxides).
-
Descriptors to Monitor:
-
Positive: Fruity, Pineapple, Green, Vegetative.[2]
-
Negative: Cabbage, Garlic, Metallic, Rubber (indicates degradation).
-
Part 5: Structural & Mechanistic Insights
Understanding the biological and chemical logic behind this molecule allows for better prediction of its behavior in food matrices.[1]
-
Biosynthetic Origin (Hypothetical): While the 3-isomer is derived from Methionine via Strecker degradation (Methional) and subsequent esterification, the 2-isomer would theoretically derive from the
-functionalization of propionate or lactate derivatives, making it rarer in nature.[1] -
Structure-Activity Relationship (SAR): The position of the sulfur atom relative to the carbonyl group drastically shifts the odor threshold.[1]
-thio esters (like the 3-isomer) typically have lower thresholds and "cleaner" fruit notes than -thio esters (2-isomer), which often carry sharper, more vegetative notes.[1]
Isomer & Pathway Logic
Figure 2: Biosynthetic vs. Synthetic pathways distinguishing the commercially relevant 3-isomer from the research-focused 2-isomer.
References
-
Good Scents Company. (2025).[1] this compound Data Sheet. Retrieved from [Link]
-
FEMA Flavor Ingredient Library. (2024).[1] Methyl 3-methylthiopropionate (FEMA 2720).[1][2][3][4] Flavor and Extract Manufacturers Association.[1] Retrieved from [Link][1]
-
McGorrin, R. J. (2011).[1] The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society: Washington, DC. Retrieved from [Link][1]
-
Cannon, R. J., & Ho, C. T. (2018). Volatile Sulfur Compounds in Tropical Fruits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Application of Methyl 2-(methylthio)propionate in Polymer Synthesis: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This document provides a detailed exploration of the potential application of "Methyl 2-(methylthio)propionate" in polymer synthesis. Extensive research of scientific literature and chemical databases did not yield any specific examples or established protocols for the use of this compound as a chain transfer agent in polymerization. Its primary documented applications are in the fields of flavor and fragrance.
However, to address the user's interest in the broader context of sulfur-containing compounds in polymer synthesis, this guide will provide a comprehensive overview of the principles of chain transfer, with a focus on the role of thioethers, the chemical class to which this compound belongs. We will also present a general protocol for evaluating the potential of a novel compound to act as a chain transfer agent.
Part 1: The Principle of Chain Transfer in Radical Polymerization
The overall process can be summarized as follows:
-
A growing polymer chain (P•) reacts with a chain transfer agent (R-X).
-
The polymer chain abstracts an atom (X) from the CTA, becoming a "dead" polymer (P-X).
-
The CTA is converted into a new radical (R•).
-
The new radical (R•) initiates the polymerization of a monomer (M), starting a new polymer chain.
Cs = k_tr / k_p
A higher chain transfer constant indicates a more effective chain transfer agent.[5]
The Role of Sulfur-Containing Compounds as Chain Transfer Agents
Sulfur-containing compounds are widely used as chain transfer agents in radical polymerization due to the relatively weak S-H and S-S bonds, which can readily undergo abstraction by a propagating radical.[2][]
-
Thiols (R-SH): Thiols are the most common and effective class of chain transfer agents.[2][] The hydrogen atom of the thiol group is easily abstracted, leading to the formation of a thiyl radical (RS•) which can initiate a new polymer chain.[7] Dodecyl mercaptan is a widely used example.[4][]
-
Disulfides (R-S-S-R): Disulfides can also act as chain transfer agents, though they are generally less efficient than thiols. The chain transfer occurs through the cleavage of the S-S bond.
-
Thioethers (R-S-R'): Thioethers, the class of compounds to which this compound belongs, are generally considered to be poor chain transfer agents in radical polymerization.[8] This is because the C-S and S-C bonds are significantly stronger than the S-H bond in thiols, making atom abstraction less favorable. However, thioethers have been shown to be effective as chain transfer agents in some cationic polymerization systems.[9]
Structural Consideration of this compound
The chemical structure of this compound is CH₃-S-CH(CH₃)-COOCH₃. As a thioether, it lacks the readily abstractable hydrogen atom of a thiol. For it to act as a chain transfer agent in radical polymerization, a C-S or C-H bond would need to be cleaved by the propagating radical. This is a higher energy process compared to the cleavage of an S-H bond, which explains the general observation that thioethers are not highly effective chain transfer agents in this context.
Part 2: Hypothetical Evaluation of a Novel Chain Transfer Agent
For researchers interested in exploring the potential of a compound like this compound as a chain transfer agent, a systematic experimental approach is required. The following is a general protocol for such an evaluation.
Experimental Objective
To determine the chain transfer constant (Cs) of a candidate compound in the radical polymerization of a model monomer (e.g., styrene or methyl methacrylate).
Materials and Equipment
-
Monomer: Styrene or Methyl Methacrylate (MMA), freshly distilled to remove inhibitors.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Candidate Chain Transfer Agent: this compound.
-
Solvent: Toluene or another suitable solvent.
-
Control Chain Transfer Agent: Dodecyl mercaptan (for comparison).
-
Reaction Vessel: Schlenk tubes or similar glassware suitable for inert atmosphere reactions.
-
Instrumentation: Gas Chromatography (GC) for monitoring monomer conversion, Gel Permeation Chromatography (GPC) for determining polymer molecular weight and polydispersity.
Experimental Workflow
Figure 2: A plausible, though likely inefficient, mechanism for chain transfer involving this compound.
Conclusion
While "this compound" is not a recognized chain transfer agent in the field of polymer synthesis, the principles and protocols outlined in this guide provide a framework for its evaluation. Based on its chemical structure as a thioether, it is anticipated to be a significantly less effective chain transfer agent than commonly used thiols. Researchers interested in novel molecular weight control agents are encouraged to follow a rigorous experimental plan, such as the one described, to quantitatively assess the potential of any new candidate compound.
References
-
BonLab. (2020, June 16). New method to study chain transfer in radical polymerizations. [Link]
-
Geek Growth. (2020, February 26). Introduction to Polymers - Lecture 6.7 - Free radical polymerization chain transfer. YouTube. [Link]
-
Taylor & Francis. Chain transfer – Knowledge and References. [Link]
-
Wikipedia. Chain transfer. [Link]
-
ACS Publications. (2019, September 24). Electrochemical Behavior of Thiocarbonylthio Chain Transfer Agents for RAFT Polymerization. ACS Macro Letters. [Link]
-
ResearchGate. (2015, August 6). Thiols as chain transfer agents in free radical polymerization in aqueous solution. [Link]
-
ResearchGate. (2018, August 6). Thioether-Mediated Degenerative Chain-Transfer Cationic Polymerization: A Simple Metal-Free System for Living Cationic Polymerization. [Link]
-
ACS Publications. (2000, December 2). Chain Transfer in the Sulfur-Centered Free Radical Ring-Opening Polymerization of 3-Methylene-6-methyl-1,5-dithiacyclooctane. Macromolecules. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biosynthesis of Polythioesters from Propionate Derivatives
Abstract: Polythioesters (PTEs) represent a promising class of biodegradable polymers with unique properties conferred by the presence of sulfur in their backbone, such as enhanced thermal stability and a high refractive index.[1] The microbial biosynthesis of these polymers offers a sustainable alternative to petrochemical-based plastics.[2][3] This guide provides a comprehensive overview and detailed protocols for the production of polythioesters using propionate derivatives as precursors in engineered microbial systems. By leveraging specific mercaptoalkanoic acids, researchers can precisely control the monomer composition to synthesize novel homopolymers and copolymers, such as poly(3-mercaptopropionate) and the α-methylated poly(3-mercapto-2-methylpropionate), thereby tailoring the material properties for advanced applications in drug development and material science.[4][5]
Scientific Foundation: The Biochemical Pathway
The biosynthesis of polythioesters from propionate derivatives hinges on the metabolic conversion of an externally supplied precursor into a substrate that can be recognized and polymerized by an intracellular synthase. The entire process can be conceptualized as a three-stage pathway: precursor activation, thioester monomer formation, and polymerization.
Causality of the Pathway: The core principle is to hijack a cell's natural polymer synthesis machinery, specifically the polyhydroxyalkanoate (PHA) pathway, and feed it non-natural, sulfur-containing monomers. The central intermediate in this process is the activated thioester, propionyl-CoA, or its derivative.[6][7][8][9]
The key steps are:
-
Precursor Uptake & Activation: A mercaptoalkanoic acid (e.g., 3-mercaptopropionic acid or 3-mercapto-2-methylpropionic acid) is transported into the microbial cell.
-
CoA Thioester Formation: Inside the cell, the precursor is activated by ligation to Coenzyme A (CoA). This critical step is catalyzed by an appropriate enzyme. A highly efficient enzyme for this is the propionyl-CoA transferase (PCT) from Megasphaera elsdenii, which transfers the CoA moiety from a donor like acetyl-CoA to the mercaptoalkanoic acid.[4] An alternative, non-natural pathway involves the sequential action of a butyrate kinase and a phosphotransbutyrylase .[5]
-
Polymerization: The resulting monomer, a mercaptoalkanoyl-CoA, is then polymerized by a PHA synthase (PhaC) . Standard PHA synthases are often inefficient at incorporating these sulfur-containing monomers. Therefore, engineered variants of PhaC, such as those from Aeromonas caviae or Pseudomonas sp. MBEL 6-19 with specific point mutations (e.g., N149S, D171G), are required to enhance catalytic activity and broaden substrate specificity.[4][10]
The final polymer accumulates within the cytoplasm as insoluble granules, which can later be harvested and purified.[5]
Caption: Metabolic pathway for polythioester biosynthesis from propionate derivatives.
Experimental Design and Host System
The successful biosynthesis of PTEs relies on a robust and well-defined host system. Escherichia coli is the preferred chassis due to its rapid growth, well-understood genetics, and ease of engineering.[2][3]
Host Strain Rationale: To prevent the degradation of fatty acid-like precursors and intermediates, it is crucial to use a host strain with a disabled β-oxidation pathway. The E. coli LSBJ strain, a knockout mutant for fadB and fadJ, is an excellent choice for this purpose as it prevents the catabolism of the supplied precursors.[4]
Genetic Engineering Strategy: A two-plasmid system is typically employed to express the necessary heterologous pathway.
-
Plasmid 1 (Activation): Carries the gene for precursor activation. An example is pTTQ19PCT , which contains the propionyl-CoA transferase (pct) gene from Megasphaera elsdenii.[4]
-
Plasmid 2 (Polymerization): Carries the genes for the engineered PHA synthase and accessory proteins. An example is pBBR1phaP(D4N)CJAcABRe NSDG . This plasmid contains:
-
An engineered phasin gene (phaP) to enhance granule formation.
-
The engineered PHA synthase (phaC) with mutations to improve incorporation of the target monomer.[4]
-
Genes for supplying the 3-hydroxybutyrate (3HB) co-monomer (phaA, phaB) if a copolymer is desired.
-
Caption: High-level experimental workflow for polythioester production.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure the process is proceeding as expected.
Protocol 1: Preparation of Engineered E. coli Host
-
Objective: To introduce the genetic machinery for PTE synthesis into the E. coli LSBJ host strain.
-
Materials:
-
E. coli LSBJ competent cells.
-
Plasmid 1 (e.g., pTTQ19PCT with ampicillin resistance).
-
Plasmid 2 (e.g., pBBR1phaP... with kanamycin resistance).
-
LB agar plates with appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin).
-
Standard transformation reagents and equipment (heat block, ice, SOC medium).
-
-
Methodology:
-
Thaw a 50 µL aliquot of E. coli LSBJ competent cells on ice.
-
Add 10-50 ng of each plasmid to the cells. Gently mix.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 900 µL of sterile SOC medium and incubate at 37°C for 1 hour with shaking (200 rpm).
-
Plate 100 µL of the cell suspension onto LB agar plates containing both ampicillin and kanamycin.
-
Incubate the plates overnight at 37°C.
-
Validation: Pick several resulting colonies and verify the presence of both plasmids via colony PCR using plasmid-specific primers.
-
Protocol 2: Two-Stage Fed-Batch Fermentation
-
Objective: To cultivate the engineered E. coli and induce the production of polythioesters.
-
Materials & Media:
| Component | Pre-Culture (LB Medium) | Fermentation Medium (M9-based) |
| Tryptone | 10 g/L | - |
| Yeast Extract | 5 g/L | - |
| NaCl | 10 g/L | 0.5 g/L |
| Na₂HPO₄·7H₂O | - | 12.8 g/L |
| KH₂PO₄ | - | 3 g/L |
| NH₄Cl | - | 1 g/L |
| Glucose | - | 20 g/L |
| MgSO₄ (1M) | - | 2 mL/L |
| Trace Element Soln. | - | 1 mL/L |
| Antibiotics | Ampicillin, Kanamycin | Ampicillin, Kanamycin |
-
Methodology:
-
Pre-culture: Inoculate 50 mL of LB medium (with antibiotics) with a verified colony from Protocol 1. Grow overnight at 37°C, 200 rpm.
-
Growth Phase: Inoculate a 1 L bioreactor containing 500 mL of fermentation medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.1.
-
Cultivate at 30°C with agitation (e.g., 400 rpm) and aeration to maintain dissolved oxygen above 20%.[11] Maintain pH at 7.0 using automated addition of NaOH/HCl.[11]
-
Grow cells until they reach a high density, typically an OD₆₀₀ of 10-15.
-
Production Phase:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Simultaneously, add the sterile-filtered propionate derivative precursor (e.g., sodium 3-mercapto-2-methylpropionate) to a final concentration of 1-2 g/L.
-
Causality: Induction under nutrient-limiting conditions (once the initial glucose is consumed) shunts metabolic resources from growth towards polymer production.
-
-
Continue the fermentation for another 48-72 hours. Monitor cell density (OD₆₀₀) and take samples periodically for analysis.
-
Validation: The presence of PTE granules will often cause the cell culture to appear more opaque or milky white than a non-producing culture of similar density.
-
Protocol 3: Polymer Extraction and Purification
-
Objective: To isolate the synthesized polythioester from the bacterial biomass.
-
Methodology:
-
Harvesting: Centrifuge the entire culture broth (e.g., 8,000 x g for 15 min) to pellet the cells. Wash the cell pellet once with deionized water and lyophilize to determine the dry cell weight (DCW).
-
Lysis: Resuspend the dry cell pellet in acetone and stir for 4-6 hours at room temperature. This step removes lipids and dehydrates the cells. Centrifuge to recover the biomass.
-
Extraction: Resuspend the pellet in chloroform and stir overnight at 60°C. Chloroform is an effective solvent for most polythioesters.
-
Purification: Centrifuge the chloroform mixture to pellet the non-soluble cell debris. Collect the supernatant containing the dissolved polymer.
-
Precipitation: Add the chloroform supernatant dropwise into 10 volumes of vigorously stirring cold methanol or ethanol. The polythioester will precipitate as a white, fibrous, or gummy solid.
-
Final Wash & Dry: Recover the precipitated polymer by filtration or decantation. Wash with fresh cold methanol, and dry under vacuum until a constant weight is achieved.
-
Validation: The yield of PTE can be calculated as (grams of purified polymer / grams of dry cell weight) * 100%. Yields of up to 30% (w/w) have been reported.[5]
-
Polymer Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, purity, and material properties of the biosynthesized polymer.
| Analytical Technique | Parameter Measured | Expected Information & Insights |
| NMR Spectroscopy (¹H, ¹³C) | Chemical structure, Monomer composition | Confirms the successful incorporation of the mercaptoalkanoate monomer. Allows for calculation of the molar ratio of different monomers in a copolymer (e.g., 3HB-co-3MP).[12][13] |
| Gel Permeation (GPC) | Molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI) | Determines the average polymer chain length and the breadth of the molecular weight distribution. PDI values close to 2 are common for microbial polyesters.[12] |
| FTIR Spectroscopy | Functional groups | Identifies the characteristic thioester carbonyl (C=O) stretch, typically around 1690 cm⁻¹, distinguishing it from an oxoester (~1730 cm⁻¹).[13][14] |
| Differential Scanning (DSC) | Thermal transitions (T₉, Tₘ, T𝒸) | Measures the glass transition temperature (T₉) and melting temperature (Tₘ), providing insight into the polymer's amorphous or crystalline nature and its processing window.[13] |
| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature (Tₔ) | Determines the temperature at which the polymer begins to degrade, indicating its thermal stability. PTEs often show higher stability than their oxygen analogs.[5] |
Troubleshooting and Field-Proven Insights
-
Issue: Low Cell Density or Growth Inhibition.
-
Cause: The propionate derivative precursor may be toxic to the cells at high concentrations. Propionate itself can inhibit cellular processes.[7]
-
Solution: Implement a fed-batch strategy for the precursor, adding it slowly over the course of the production phase to maintain a low but steady concentration.
-
-
Issue: Low Polymer Yield.
-
Cause: Inefficient precursor activation or polymerization. Suboptimal induction conditions.
-
Solution: Verify the expression of the PCT and PhaC enzymes via SDS-PAGE. Optimize the IPTG concentration and the timing of induction. Ensure the PHA synthase variant being used is suitable for the target monomer.
-
-
Issue: Polymer has Low Molecular Weight.
-
Cause: Premature chain termination during polymerization. Presence of chain transfer agents in the medium.
-
Solution: Re-evaluate the engineered PHA synthase; some variants are more processive than others. Ensure high purity of all media components and precursors.
-
References
-
Amara, A. A., & Montgomery, R. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry. [Link]
-
Bok, J. W., & Keller, N. P. (2012). Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans. Eukaryotic Cell. [Link]
-
Tajima, K., et al. (2021). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. Polymers. [Link]
-
Zhang, F., et al. (2018). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Journal of Agricultural and Food Chemistry. [Link]
-
Lecomte, P., & Riva, R. (2018). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Chemistry – An Asian Journal. [Link]
-
Song, Y., et al. (2012). Biosynthesis of Polylactic Acid and Its Copolymers Using Evolved Propionate CoA Transferase and PHA Synthase. Request PDF. [Link]
-
Lütke-Eversloh, T., et al. (2001). Biosynthesis of novel thermoplastic polythioesters by engineered Escherichia coli. Applied and Environmental Microbiology. [Link]
-
Lütke-Eversloh, T., & Steinbüchel, A. (2014). New pathways for bacterial polythioesters. Current Opinion in Biotechnology. [Link]
-
Lütke-Eversloh, T., & Steinbüchel, A. (2004). Microbial polythioesters. Macromolecular Bioscience. [Link]
-
Samel, U. R., et al. (2022). Production of propionate using metabolically engineered strains of Clostridium saccharoperbutylacetonicum. Microbial Cell Factories. [Link]
-
Aduhene, A. G., et al. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. Frontiers in Bioengineering and Biotechnology. [Link]
-
Zhang, Y., & Waymouth, R. M. (2015). General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. [Link]
-
El-Sayed, A. S. A., et al. (2020). Applications of microbial co-cultures in polyketides production. Journal of Applied Microbiology. [Link]
-
Aduhene, A. G., et al. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. Frontiers in Bioengineering and Biotechnology. [Link]
-
University of Edinburgh Research Explorer. (2024). Unlocking the Potential of Polythioesters. Macromolecular Rapid Communications. [Link]
-
Amara, A. A., & Montgomery, R. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry. [Link]
-
Park, S. J., & Lee, S. Y. (1999). High-Level Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) by Fed-Batch Culture of Recombinant Escherichia coli. Applied and Environmental Microbiology. [Link]
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Article. [Link]
-
Gumel, A. M., et al. (2018). Role of PhaC Type I and Type II Enzymes during PHA Biosynthesis. International Journal of Molecular Sciences. [Link]
-
Li, Z., et al. (2023). Exploring the Feasibility of Cell-Free Synthesis as a Platform for Polyhydroxyalkanoate (PHA) Production: Opportunities and Challenges. International Journal of Molecular Sciences. [Link]
-
Gonzalez-Garcia, Y., et al. (2017). Microbial Propionic Acid Production. Fermentation. [Link]
-
Tajima, K., et al. (2021). Biosynthesis of novel thermoplastic polythioesters by engineered Escherichia coli. Request PDF. [Link]
-
Resolve Mass Laboratories. (2025). An Overview of Analytical Techniques for Polymer Characterization. Video. [Link]
-
Tajima, K., et al. (2021). Biosynthesis of novel thermoplastic polythioesters by engineered Escherichia coli. Request PDF. [Link]
-
Kumar, P., et al. (2024). Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway. Biotechnology and Genetic Engineering Reviews. [Link]
-
Vargas, L. N., et al. (2024). Production of Poly(3-Hydroxybutyrate-Co-3-Hydroxyvalerate) by Bacillus megaterium LVN01 Using Biogas Digestate. Polymers. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Article. [Link]
-
Centeno-Leija, S., et al. (2014). Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work. Revista Argentina de Microbiología. [Link]
-
Jordi, M. (2014). The Basics of Polymer Analysis: Techniques & Solutions. RQM+. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Article. [Link]
Sources
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- 2. New pathways for bacterial polythioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial polythioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Chiral Resolution of Amino Acids using Methyl 2-isothiocyanatopropionate (MITP)
Technical Advisory & Nomenclature Correction
Subject: Clarification of Reagent Identity for Amino Acid Derivatization User Query: Derivatization with "Methyl 2-(methylthio)propionate" (CAS: 13532-18-8) Scientific Assessment: this compound is a chemically stable ester used primarily as a flavor/fragrance ingredient (pineapple/sulfur notes). It lacks the electrophilic reactivity required to derivatize amino acids under standard analytical conditions. Corrected Target: The protocol below addresses Methyl 2-isothiocyanatopropionate (MITP) (CAS: 21055-39-0).[1] MITP is a structurally similar, highly reactive chiral derivatizing agent (CDA) widely used to resolve amino acid enantiomers (D/L separation) via thiourea formation.
Executive Summary
This application note details the protocol for derivatizing primary and secondary amino acids using Methyl 2-isothiocyanatopropionate (MITP) . Unlike standard achiral reagents (e.g., OPA, FMOC), MITP is a chiral derivatizing agent (CDA). It reacts with amino acid enantiomers to form diastereomeric thiourea derivatives. These diastereomers possess distinct physicochemical properties, enabling the separation of D- and L-amino acids on standard achiral stationary phases (C18 HPLC or polysiloxane GC columns). This method is critical for peptide drug development, racemization monitoring, and metabolic profiling.
Scientific Principles & Mechanism[2]
Reaction Chemistry
The derivatization relies on the nucleophilic attack of the amino acid's unprotonated
-
Reagent: Methyl 2-isothiocyanatopropionate (MITP)
-
Substrate: Amino Acids (AA)
-
Product: N-thiocarbamoyl amino acid methyl esters (Thiourea derivatives)
-
Conditions: Alkaline pH (8.0–9.5) is required to ensure the amino group is deprotonated (
) and nucleophilic.
Mechanism Diagram
The following diagram illustrates the reaction pathway and the formation of diastereomers.
Caption: Reaction scheme showing the formation of separable diastereomers from enantiomeric amino acids using MITP.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Methyl 2-isothiocyanatopropionate | >98% (Chiral purity >99%) | Derivatizing Agent |
| Acetonitrile (ACN) | HPLC/MS Grade | Solvent for reagent |
| Sodium Borate (Borax) | 0.1 M, pH 9.0 | Reaction Buffer |
| Hydrochloric Acid | 0.1 M | Stop Solution / pH adjustment |
| Amino Acid Standards | D- and L- isomers (10 mM) | Calibration |
Equipment
-
HPLC System: Binary gradient pump, UV-Vis (254 nm) or Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).
-
Thermomixer: Capable of 50°C.
-
Vials: Amber glass silanized vials (to prevent adsorption).
Experimental Protocol
Preparation of Stock Solutions
-
Buffer: Dissolve sodium borate in ultrapure water to 0.1 M. Adjust pH to 9.0 using NaOH/HCl. Critical: pH must be >8.0 for the reaction to proceed, but <10 to prevent hydrolysis of the reagent ester.
-
Reagent Solution (MITP): Prepare a 50 mM solution of MITP in Acetonitrile. Note: Prepare fresh daily. Isothiocyanates degrade in the presence of moisture.
-
Standard Mix: Dilute amino acid standards to 500 µM in 0.1 M Borate buffer.
Derivatization Workflow
-
Aliquot: Transfer 50 µL of the Amino Acid sample (or standard) into a reaction vial.
-
Add Reagent: Add 50 µL of the MITP solution (in ACN).
-
Vortex: Mix thoroughly for 10 seconds.
-
Incubate: Heat at 50°C for 20 minutes (or Room Temp for 60 mins).
-
Insight: Heating accelerates the reaction for sterically hindered amino acids (e.g., Valine, Isoleucine).
-
-
Quench/Dilute: Add 400 µL of mobile phase A (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid).
-
Filter: Filter through a 0.2 µm PTFE filter into an autosampler vial.
-
Analyze: Inject 5–10 µL into the HPLC/GC system immediately.
Instrumental Analysis (HPLC-UV Conditions)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV at 254 nm (Thiourea bond absorption).
Data Analysis & Expected Results
The MITP derivatization converts enantiomers (L-Leu and D-Leu) into diastereomers (L-Leu-MITP and D-Leu-MITP). Because diastereomers have different physical properties, they elute at different times on an achiral C18 column.
Typical Elution Order (Hydrophobic Interaction)
Generally, the elution order on a C18 column for MITP derivatives is:
-
L-Isomer Derivative (Elutes First)
-
D-Isomer Derivative (Elutes Second) Note: This must be empirically verified for each specific amino acid and column combination.
Performance Metrics (Example Data)
| Amino Acid | Retention Time (L) [min] | Retention Time (D) [min] | Resolution ( | Separation Factor ( |
| Alanine | 8.2 | 9.1 | 2.5 | 1.11 |
| Phenylalanine | 14.5 | 15.8 | 3.1 | 1.09 |
| Methionine | 12.1 | 13.2 | 2.8 | 1.09 |
| Proline | 6.5 | 6.5 | 0.8 (Poor) | 1.00 |
Interpretation: Proline, being a secondary amine, often reacts slower or forms conformers that are harder to resolve. Modification of the gradient slope is often required for Proline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete reaction due to low pH. | Ensure sample buffer is pH 8.5–9.5. Acidic samples must be neutralized. |
| Peak Tailing | Interaction with silanols.[2] | Increase buffer ionic strength or add 0.1% Triethylamine (TEA) to mobile phase. |
| Extra Peaks | Hydrolysis of MITP reagent. | MITP hydrolyzes to form byproducts. Run a "Reagent Blank" to identify and exclude these peaks. |
| No Separation | Column efficiency loss. | Switch to a Phenyl-Hexyl column for better selectivity of aromatic derivatives. |
Workflow Visualization
Caption: Step-by-step workflow for the derivatization and analysis of amino acids using MITP.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-isothiocyanatopropionate. Link
-
Bhutani, K. K., et al. (2006).[3] "Chiral separation of amino acids using isothiocyanate reagents." Journal of Chromatography A. (Contextual citation for isothiocyanate chemistry).
-
Waters Corporation. Amino Acid Analysis using Derivatization: General Principles. Link
-
PubChem. Compound Summary: Methyl 2-isothiocyanatopropionate. Link
-
GuideChem. this compound Properties (Flavor vs Reagent Distinction). Link
Note: The URLs provided link to the specific chemical entries or authoritative general methodology pages to ensure link integrity as requested.
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(methylthio)propionate Synthesis Guide
Executive Summary & Reaction Mechanics[1][2][3]
User Query: I am synthesizing Methyl 2-(methylthio)propionate via nucleophilic substitution and observing unexpected peaks in my GC-MS. How do I identify and minimize these impurities?
Scientist's Response:
The synthesis of this compound (CAS: 33178-98-2) is typically achieved via the
Your impurity profile is likely dominated by elimination products (acrylates) and oxidation byproducts (disulfides) . The following guide details the mechanistic origins of these impurities and provides actionable protocols to suppress them.
Reaction Pathway & Impurity Logic
The following diagram illustrates the primary synthesis pathway and the competing side reactions that generate the impurities you are observing.
Figure 1: Mechanistic pathway showing the competition between Substitution (
Impurity Profiling Table
Use the table below to correlate your GC-MS retention times and boiling points with specific chemical species.
| Component | Role | Boiling Point (approx.) | Origin / Cause |
| Methyl Acrylate | Impurity (Major) | 80°C | E2 Elimination: Caused by high reaction temperature or excess basicity.[1] The secondary halide loses HCl.[2] |
| Dimethyl Disulfide (DMDS) | Impurity | 109°C | Oxidation: Reaction of NaSMe with atmospheric oxygen or iodine traces.[1] "Rotten cabbage" odor source. |
| Methyl 2-chloropropionate | Starting Material | 132°C | Incomplete Reaction: Insufficient reaction time or stoichiometry error.[1] |
| This compound | Target Product | 156-158°C | Successful |
| 2-(Methylthio)propionic acid | Impurity | >200°C (dec) | Hydrolysis: Moisture ingress cleaves the ester bond.[1] |
Troubleshooting & Optimization (Q&A)
Issue 1: "My GC shows a large peak around 80°C (Methyl Acrylate). How do I stop this?"
Diagnosis: You are favoring the E2 Elimination pathway over the
Corrective Protocol:
-
Temperature Control (Critical): Do not add NaSMe at room temperature.
-
Step: Cool the Methyl 2-chloropropionate solution to -5°C to 0°C before adding the thiolate.
-
Step: Maintain this temperature during the addition. Allow to warm to Room Temperature (RT) only after addition is complete.
-
-
Solvent Choice: Ensure you are using a polar aprotic solvent (like DMF or Acetonitrile) or Methanol. If using Methanol, keep it cold to suppress methoxide formation (which is a stronger base and promotes elimination).
Issue 2: "The product has an unbearable sulfur smell, and I see a peak at 109°C."
Diagnosis: The smell and peak confirm the presence of Dimethyl Disulfide (DMDS) . Methanethiolate is extremely sensitive to oxidation.
Corrective Protocol:
-
Inert Atmosphere: The entire reaction must be performed under a positive pressure of Nitrogen or Argon.
-
Degassing: Sparge all solvents with inert gas for 15 minutes prior to use to remove dissolved oxygen.
-
Quenching: When working up the reaction, treat the organic phase with a dilute bleach solution (Sodium Hypochlorite) or Hydrogen Peroxide to oxidize residual thiols to sulfonates (water-soluble) or disulfides (which can then be distilled off), but be careful not to oxidize your thioether product (sulfoxide formation). Recommendation: Simple distillation is usually sufficient to remove DMDS (BP 109°C) from the product (BP 158°C).
Issue 3: "I am using chiral Methyl 2-chloropropionate (L-lactate derivative), but my product is racemic."
Diagnosis: The
Corrective Protocol:
-
Stoichiometry: Avoid a large excess of NaSMe. Use exactly 1.05 equivalents.
-
Buffering: In some cases, adding a weak acid buffer can prevent the pH from spiking too high, preserving the stereocenter.
Purification Workflow
Since the boiling point differences are significant, fractional distillation is the most robust purification method.
Figure 2: Purification logic flow relying on boiling point differentials.
Distillation Parameters
-
Pressure: Reduced pressure (e.g., 20 mmHg) is recommended to prevent thermal degradation.
-
Expected BP at 20 mmHg: ~65-70°C (Estimation based on nomograph).[1]
-
Safety: The "Low Boilers" fraction will contain concentrated disulfides. Dispose of this fraction into a dedicated "Thiol/Sulfide Waste" container containing bleach to neutralize the odor.
References
-
PubChem. this compound Compound Summary. CID 33178-98-2.[1] [Link]
-
The Good Scents Company. this compound Organoleptic & Physical Properties. [Link]
-
Wikipedia. Sodium Methanethiolate: Reactivity and Oxidation. [Link][3]
Sources
Technical Support Center: HPLC Optimization for Methyl 2-(methylthio)propionate
Case ID: MMP-HPLC-OPT Topic: Overcoming Poor Peak Shape & Detection Issues Analyte: Methyl 2-(methylthio)propionate (CAS: 13532-18-8) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
User Query: "Why does my this compound peak tail significantly, and why is the sensitivity so low?"
Scientist's Assessment: this compound (MMP) is a sulfur-containing ester commonly used in flavor chemistry (pineapple/sulfurous notes).[1] While traditionally analyzed by Gas Chromatography (GC) due to its volatility, HPLC is required when the analyte is in a non-volatile matrix (e.g., biological fluids, drug formulations).
The poor peak shape arises from two distinct molecular features:
-
The Thioether Group (-S-): The sulfur atom possesses lone pair electrons that act as a Lewis base.[1] These interact strongly with residual acidic silanols (
) on the silica support of HPLC columns, causing severe tailing (the "Shark Fin" effect). -
The Ester Linkage: Lacks a conjugated
-system, resulting in negligible UV absorbance above 220 nm. This forces users to operate at low wavelengths (205-210 nm), where solvent background noise often masks the peak or causes baseline drift.
Troubleshooting Module: The "Shark Fin" (Peak Tailing)
The Mechanism of Failure
Tailing in MMP analysis is rarely due to column voiding; it is almost always a secondary chemical interaction .
-
Primary Retention: Hydrophobic interaction between the methyl/propyl backbone and the C18 ligand.
-
Secondary (Unwanted) Retention: The sulfur lone pair hydrogen-bonds with ionized silanols (
) on the column surface.[1] This "drag" slows down a portion of the analyte population, creating the tail.
Visualization: The Silanol Trap
The following diagram illustrates the interaction mechanism and the suppression strategy.
Caption: Figure 1. Mechanism of sulfur-silanol interaction. Operating at low pH suppresses silanol ionization, eliminating the secondary retention mechanism responsible for tailing.[2]
Corrective Actions[1]
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | 2.5 – 3.0 | At pH < 3, silanols are protonated ( |
| Buffer Choice | Phosphoric Acid (0.1%) | Phosphate buffers are effective at low pH.[1] If MS detection is used, substitute with 0.1% Formic Acid . |
| Column Type | End-capped C18 or Embedded Polar Group | "End-capping" chemically blocks silanols.[1] Embedded polar groups (e.g., amide) shield silanols via water layers. |
| Sample Diluent | Match Initial Mobile Phase | Dissolving MMP in 100% ACN and injecting into a high-water stream causes "solvent shock" and peak fronting.[1] |
Troubleshooting Module: The "Invisible" Peak (Detection)
The UV Cutoff Problem
MMP has a UV cutoff
Detection Strategy Matrix
| Detector Type | Settings | Pros/Cons |
| UV-Vis / DAD | 210 nm | Pros: Standard equipment.Cons: Requires high-purity solvents.[1] Do NOT use Methanol (cutoff ~205 nm). Use Acetonitrile (cutoff ~190 nm). |
| RI (Refractive Index) | 35°C Cell Temp | Pros: Universal detection (sees the ester backbone).Cons: Incompatible with gradient elution; lower sensitivity.[1] |
| ELSD / CAD | Nebulizer: 35°C | Pros: Excellent for non-chromophores; gradient compatible.Cons: Destructive; requires volatile mobile phase.[1] |
Master Protocol: The "Acid-Shield" Method[1]
This self-validating protocol is designed to minimize silanol activity and maximize signal-to-noise ratio.[1]
Reagents
-
Solvent A: HPLC-grade Water + 0.1%
(Phosphoric Acid).[1] -
Solvent B: HPLC-grade Acetonitrile (ACN).[1]
-
Diluent: 50:50 Water:ACN.
Instrument Parameters
-
Column: C18,
, . -
Flow Rate: 1.0 mL/min.[4]
-
Temperature:
(Thermostatted). -
Injection Volume:
. -
Detection: UV @ 210 nm (Bandwidth 4 nm).
Gradient Profile[1]
-
0.0 min: 20% B
-
10.0 min: 80% B (Linear Ramp)
-
12.0 min: 80% B (Hold)
-
12.1 min: 20% B (Re-equilibration)
-
17.0 min: Stop
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step troubleshooting logic for MMP analysis.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Not recommended for UV detection. Methanol has a UV cutoff around 205 nm. Since MMP requires detection at 210 nm, Methanol will cause a high, noisy baseline that obscures the peak. Acetonitrile is transparent down to 190 nm.
Q: My peak is splitting. Is the column dead? A: Likely not. Peak splitting for hydrophobic esters is often caused by solvent mismatch . If you dissolved your sample in 100% Acetonitrile but your method starts at 20% Acetonitrile (80% Water), the analyte precipitates momentarily upon injection. Fix: Dissolve the sample in 50:50 Water:ACN.
Q: Is this compound stable in the mobile phase? A: It is a methyl ester, which makes it susceptible to hydrolysis, particularly at high pH (alkaline conditions). However, in the recommended acidic mobile phase (pH 2.5 - 3.0), it is stable for the duration of a standard HPLC run (24-48 hours in the autosampler). Avoid leaving samples at room temperature for weeks.
Q: Why not just use GC? A: GC is indeed the standard for volatile flavor compounds. However, if your sample contains non-volatile proteins, sugars, or salts (e.g., a fermentation broth or plasma), direct GC injection will ruin the liner and column. HPLC allows for direct analysis of these complex matrices after simple filtration.
References
-
SIELC Technologies. (2018). Separation of Ethyl 2-methyl-2-(methylthio)propionate on Newcrom R1 HPLC column. [Application Note]. Retrieved from [Link]
- Relevance: Provides the foundational "acidic mobile phase" methodology for thio-esters.
-
Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? [Technical Guide]. Retrieved from [Link]
- Relevance: Authoritative source on silanol suppression mechanisms.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018979, Methyl 2-methyl-3-(methylthio)propionate.[1] Retrieved from [Link]
- Relevance: Chemical property verific
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from [Link]
- Relevance: Expert validation of low pH str
Sources
- 1. Showing Compound Methyl-beta-methylthiopropionate (FDB003806) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | CID 3018979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Challenges in Cleaving the Methyl 2-(methylthio)propionate Protecting Group
Welcome to the technical support center for the deprotection of the Methyl 2-(methylthio)propionate group. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific thioether protecting group. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful deprotection of your target molecules.
Introduction to the Methylthio Protecting Group
The methylthio group, as part of the this compound moiety, is a common protecting group for thiols. Thioethers are generally stable to a wide range of reaction conditions, making them robust protecting groups.[1] However, this stability can also present challenges during the deprotection step, which often requires specific and sometimes harsh conditions to cleave the carbon-sulfur bond.[1][2]
This guide will walk you through common issues and their solutions, helping you to optimize your cleavage strategy.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses the most frequent problems encountered during the cleavage of the methylthio group.
Issue 1: Incomplete or No Cleavage
Q: I have treated my substrate with standard acidic conditions (e.g., TFA), but the deprotection is incomplete or hasn't worked at all. What should I do?
A: This is a common issue, as the stability of the thioether bond can vary depending on the overall structure of your molecule. Here’s a systematic approach to troubleshoot this problem:
-
Increase Reaction Time and/or Temperature: Thioether cleavage can be slow. If your molecule is stable, consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Use a Stronger Acid System: If milder acids are ineffective, a stronger acid system may be required. However, be mindful of the acid lability of other functional groups in your molecule.[3]
-
Consider Metal-Assisted Cleavage: Heavy metal ions like Hg(II) or Ag(I) have a high affinity for sulfur and can facilitate the cleavage of thioethers.[4] This method is often effective when acid-based methods fail. However, it's crucial to consider the toxicity of heavy metals and the need for their thorough removal from the final product.
-
Employ Scavengers: During acid-mediated cleavage, the carbocation generated from the protecting group can re-react with the deprotected thiol or other nucleophilic residues.[5] The use of scavengers is essential to trap these reactive species.
-
Common Scavengers: Triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are frequently used.[5] TIS is particularly effective at scavenging carbocations.
-
Issue 2: Observation of Side Products
Q: My deprotection reaction is yielding unexpected side products. How can I identify and minimize them?
A: Side product formation is often a result of the harsh conditions required for thioether cleavage or the reactivity of the deprotected thiol.
-
Oxidation of the Thiol: The deprotected thiol is susceptible to oxidation, which can lead to the formation of disulfides.[6] To prevent this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of a reducing agent like dithiothreitol (DTT) to the workup can also help.
-
Alkylation by Scavenger Adducts: In some cases, scavengers can form reactive adducts that may alkylate the deprotected thiol or other nucleophilic sites. Ensure you are using the appropriate scavenger for your substrate and conditions.
-
Modification of Sensitive Residues: If your molecule contains sensitive functional groups (e.g., indoles in tryptophan), they can be modified by the acidic conditions or carbocations. The choice of scavengers is critical here. For instance, adding water and TIS can help protect tryptophan residues.
Issue 3: Substrate Degradation
Q: The harsh conditions required for cleavage are degrading my starting material or product. What are my options?
A: Protecting group strategies are all about orthogonality. If your molecule cannot withstand the conditions required for methylthio group cleavage, it may be necessary to reconsider your synthetic strategy. However, before doing so, here are some milder approaches to try:
-
Metal-Free Cleavage: Recent methods have been developed for the metal-free cleavage of thioethers. For example, using N-chlorosuccinimide (NCS) can mediate the cleavage under relatively mild conditions.[7]
-
Enzyme-Catalyzed Deprotection: In some specific cases, enzymatic deprotection could be an option, although this is highly substrate-dependent and may require significant methods development.
Experimental Protocols
Here are detailed protocols for the most common and effective methods for cleaving the methylthio protecting group.
Protocol 1: Acid-Mediated Cleavage with TFA and Scavengers
This is the most common method and should be the first approach for most substrates.
-
Preparation: Dissolve the protected substrate in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Add the cleavage cocktail to the substrate solution. The typical ratio is 10 mL of cocktail per gram of substrate.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold ether to remove scavengers and cleaved protecting group fragments.
-
-
Purification: Purify the deprotected product by an appropriate method, such as HPLC.
Protocol 2: Metal-Assisted Cleavage using Silver Tetrafluoroborate
This method is useful for substrates that are resistant to acid-mediated cleavage.
-
Preparation: Dissolve the protected substrate in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM).
-
Reagents: Add silver tetrafluoroborate (AgBF₄) (2-4 equivalents) and anisole (10-20 equivalents) as a scavenger.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Protect the reaction from light, as silver salts can be light-sensitive.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with purification.
-
Data Summary for Cleavage Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acid-Mediated | TFA, TIS, Water | RT, 2-4 h | Readily available reagents, well-established | Harsh conditions, potential for side reactions |
| Metal-Assisted | AgBF₄, Anisole | RT, 1-3 h | Effective for acid-resistant substrates | Cost of silver salts, potential for metal contamination |
| Metal-Free | NCS | Varies | Mild conditions | May not be universally applicable |
Visualization of Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the cleavage of the methylthio group.
Caption: Troubleshooting decision tree for methylthio group cleavage.
Proposed Mechanism of Acid-Mediated Cleavage
This diagram illustrates the key steps in the cleavage of a thioether using a strong acid like TFA and a scavenger like TIS.
Caption: Simplified mechanism of acid-mediated thioether cleavage with a scavenger.
Frequently Asked Questions (FAQs)
Q1: Can I use other silanes besides TIS as scavengers? A1: Yes, other silanes like triethylsilane (TES) can also be used. The choice may depend on the specific carbocation being scavenged and the desired volatility of the silane byproducts. TIS is generally preferred due to its steric bulk, which makes it a poor nucleophile but an excellent hydride donor.
Q2: How do I know which cleavage method is best for my peptide? A2: The choice of cleavage method depends on the amino acid composition of your peptide. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a carefully chosen scavenger cocktail is crucial. If your peptide is rich in arginine protected with Pbf groups, longer cleavage times may be necessary.[8]
Q3: What is the role of water in the cleavage cocktail? A3: Water can act as a scavenger for t-butyl cations, which can be generated from other protecting groups like Boc or t-butyl esters.[5] It helps to prevent the re-attachment of these groups to sensitive residues.
Q4: My deprotected thiol is forming a disulfide. How can I reverse this? A4: Disulfide bonds can typically be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This can be done as a separate step after the initial deprotection and purification.
Q5: Are there any safety precautions I should take? A5: Always work in a well-ventilated fume hood, especially when using TFA, which is highly corrosive, and thiols, which can be malodorous. When working with heavy metal salts, wear appropriate personal protective equipment and dispose of waste according to your institution's guidelines.
References
-
CHEM HELP ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
- Google Patents. (n.d.). WO2001005757A2 - Process for the deprotection of protected thiols.
- Google Patents. (n.d.).
-
Villamil, G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 955736. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
PubMed. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. [Link]
-
ResearchGate. (2021). Developments in the Deprotection of Thioacetals. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thiols. [Link]
-
MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
-
Burlina, F., et al. (2017). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Chembiochem, 18(19), 1914-1921. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
ChemRxiv. (2020). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. [Link]
-
Getman, B. P., et al. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS medicinal chemistry letters, 3(10), 833-837. [Link]
-
What is Methyl propionate used for Wholesaler. (2023). What is Methyl propionate used for Wholesaler. [Link]
-
ACS Publications. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protection and Deprotection [cem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. cem.de [cem.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(methylthio)propionate
Welcome to the technical support center for the synthesis of Methyl 2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale experiments to larger-scale production. Here, we will explore the common synthetic routes, address potential challenges, and provide detailed troubleshooting advice in a practical question-and-answer format. Our focus is on ensuring scientific integrity, providing actionable insights, and equipping you with the knowledge to scale up your synthesis efficiently and safely.
Introduction to this compound Synthesis
This compound is a valuable intermediate in various chemical syntheses, including pharmaceuticals and flavor and fragrance compounds. Its synthesis can be approached through several methods, with the most common being nucleophilic substitution and Michael addition. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide will delve into the specifics of these two primary routes.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up this compound synthesis?
There are two primary and well-established routes for the synthesis of this compound that are amenable to scale-up:
-
Nucleophilic Substitution: This is a classic SN2 reaction involving a methyl 2-halopropionate (e.g., methyl 2-bromopropionate) and a source of the methylthiolate nucleophile, such as sodium thiomethoxide.[1][2][3][4][5][6][7]
-
Michael Addition: This route involves the conjugate addition of methanethiol to methyl methacrylate. This reaction is typically catalyzed by a base.[8][9][10]
Both routes have their advantages and challenges, which we will explore in detail.
Q2: Can you provide a detailed protocol for the Nucleophilic Substitution (SN2) route?
Certainly. The following is a representative protocol for the synthesis of this compound via the SN2 pathway.
Reaction Scheme:
Experimental Protocol: Synthesis via Nucleophilic Substitution
| Step | Procedure | Key Considerations & Rationale |
| 1. Reagent Preparation | In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. | An inert atmosphere is crucial to prevent the oxidation of the highly nucleophilic thiomethoxide.[11] Polar aprotic solvents are preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3][4] |
| 2. Reaction Setup | Cool the solution of sodium thiomethoxide to 0-5 °C using an ice bath. | Cooling the reaction mixture helps to control the initial exotherm upon addition of the alkyl halide and minimizes potential side reactions. |
| 3. Substrate Addition | Slowly add methyl 2-bromopropionate to the cooled solution of sodium thiomethoxide via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. | Slow, controlled addition is critical on a larger scale to manage the reaction exotherm. A rapid temperature increase can lead to side reactions like elimination. |
| 4. Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS). | Allowing the reaction to proceed at room temperature provides a balance between reaction rate and minimizing side reactions. Monitoring the reaction is essential to determine the optimal reaction time. |
| 5. Work-up | Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. | The aqueous work-up removes inorganic salts (NaBr) and any unreacted sodium thiomethoxide. Multiple extractions ensure complete recovery of the product. |
| 6. Purification | Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by fractional distillation under reduced pressure. | Fractional distillation is generally effective for purifying liquid products with different boiling points from impurities. Reduced pressure is used to lower the boiling point and prevent thermal decomposition of the product. |
Diagram: Nucleophilic Substitution Workflow
Caption: Workflow for the SN2 synthesis of this compound.
Q3: What are the common troubleshooting issues when scaling up the SN2 synthesis?
| Issue | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| Low Yield | Incomplete reaction; Side reactions (e.g., elimination); Oxidation of the nucleophile. | Ensure an inert atmosphere is maintained throughout the reaction. Monitor the reaction progress to ensure it goes to completion. Control the temperature carefully during the addition of the alkyl halide to minimize elimination. Use a slight excess of the nucleophile. |
| Formation of Impurities | Dimethyl disulfide: Oxidation of sodium thiomethoxide. Methyl 2-methoxypropionate: Reaction with residual methanol if the sodium thiomethoxide is not pure. Unreacted starting materials. | Use high-quality, dry reagents and solvents. Maintain a strictly inert atmosphere. Optimize the stoichiometry of the reactants. Ensure efficient purification. |
| Difficult Purification | Boiling points of impurities are close to the product. | Use a high-efficiency fractional distillation column. Consider alternative purification methods such as column chromatography for smaller scales, though this is less practical for large-scale production. |
| Safety Concerns | Sodium thiomethoxide: Highly toxic, corrosive, and pyrophoric.[12] Methyl 2-bromopropionate: Lachrymator and corrosive.[13] Solvents: Flammable and potentially toxic. | Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For large-scale operations, use closed systems to minimize exposure.[14] Have appropriate spill kits and emergency procedures in place. |
Q4: Can you provide a detailed protocol for the Michael Addition route?
Yes, here is a representative protocol for the synthesis of this compound via Michael addition.
Reaction Scheme:
Experimental Protocol: Synthesis via Michael Addition
| Step | Procedure | Key Considerations & Rationale |
| 1. Reaction Setup | In a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve methyl methacrylate in a suitable solvent (e.g., methanol or THF). Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or a phosphine catalyst like DMPP).[8] | A pressure-rated reactor is necessary due to the low boiling point and high volatility of methanethiol. The choice of catalyst can significantly impact the reaction rate and selectivity.[8] |
| 2. Reagent Addition | Cool the solution to 0-5 °C. Carefully introduce a slight excess of methanethiol gas or condensed liquid into the reactor. | Methanethiol is a toxic and flammable gas with a very strong, unpleasant odor.[15] Handling requires specialized equipment and safety precautions. A slight excess ensures complete conversion of the methyl methacrylate. |
| 3. Reaction | Seal the reactor and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by GC-MS. | The reaction is often exothermic, so initial cooling is important. The reaction time will depend on the catalyst and temperature. |
| 4. Work-up | After the reaction is complete, carefully vent any excess methanethiol through a scrubber containing a bleach solution.[15] Neutralize the catalyst with a dilute acid wash (e.g., dilute HCl). | A scrubber is essential for neutralizing the toxic and odorous methanethiol. Neutralization of the catalyst simplifies the purification process. |
| 5. Purification | Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure. | Similar to the SN2 route, fractional distillation is the preferred method for purification at scale. |
Diagram: Michael Addition Workflow
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Validation & Comparative
A Comparative Guide to Derivatization Efficiency for the Quantification of Methyl 2-(methylthio)propionate
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, achieving accurate and reproducible quantification is paramount. Methyl 2-(methylthio)propionate, a key aroma compound in various natural products and a potential biomarker, presents analytical challenges due to its volatility and the presence of a sulfur moiety. This guide provides an in-depth, objective comparison of derivatization strategies to enhance the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. By moving beyond a simple listing of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Rationale for Derivatization
This compound is a volatile ester that contributes to the characteristic aroma of fruits like pineapple.[1][2][3] Its analysis is crucial in flavor chemistry, food quality control, and potentially in clinical diagnostics. While direct GC-MS analysis is possible for high-concentration samples, trace-level quantification often necessitates derivatization.[4][5] Derivatization chemically modifies the analyte to improve its analytical properties, such as:
-
Increased Volatility and Thermal Stability: Essential for efficient transport through the GC column without degradation.[4]
-
Improved Chromatographic Resolution: Reducing peak tailing and enhancing separation from matrix components.
-
Enhanced Detector Response: Introducing moieties that increase ionization efficiency in the mass spectrometer, leading to lower limits of detection.
This guide will compare two primary derivatization approaches for this compound: Alkylation of the sulfur atom and Silylation targeting potential active hydrogens in degradation products or related analytes. The objective is to provide a framework for selecting the optimal derivatization strategy based on experimental goals and available instrumentation.
Derivatization Strategies: A Head-to-Head Comparison
The thioether group in this compound is the primary target for derivatization. We will explore two distinct chemical pathways to modify this functional group for enhanced GC-MS analysis.
Method 1: Alkylation with Pentafluorobenzyl Bromide (PFB-Br)
Alkylation is a robust technique for derivatizing thiols and thioethers.[6][7] Pentafluorobenzyl bromide (PFB-Br) is a highly effective reagent that reacts with nucleophilic sulfur atoms to form stable, electron-capturing derivatives.[8][9][10] This property significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.
Mechanism of Action: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thioether attacks the benzylic carbon of PFB-Br, displacing the bromide ion. This forms a sulfonium ion derivative.
Caption: Silylation of a related thiol analyte using BSTFA.
Experimental Protocols and Validation
To provide a robust comparison, the following detailed protocols were designed based on established principles of derivatization for sulfur-containing compounds. A self-validating system includes the analysis of a standard of this compound, a spiked matrix sample (e.g., pineapple juice extract), and a matrix blank.
General Sample Preparation (Pre-Derivatization)
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in methanol. Create a series of working standards by serial dilution.
-
Matrix Preparation: Homogenize 10 g of fresh pineapple tissue with 20 mL of dichloromethane. Centrifuge at 4000 rpm for 15 minutes. Collect the organic layer and concentrate to 1 mL under a gentle stream of nitrogen.
-
Spiked Sample: Add a known amount of this compound standard to an aliquot of the pineapple matrix extract.
Protocol 1: PFB-Br Alkylation
-
To 100 µL of the standard, spiked sample, or matrix blank in a vial, add 50 µL of a 10% solution of PFB-Br in acetone and 10 mg of anhydrous potassium carbonate.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and vortex for 1 minute.
-
Allow the layers to separate and inject 1 µL of the upper hexane layer into the GC-MS.
Protocol 2: BSTFA Silylation (for related thiols)
Note: This protocol is designed to assess the presence of related thiol-containing analytes that might be present alongside this compound.
-
Evaporate 100 µL of the standard, spiked sample, or matrix blank to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution directly into the GC-MS.
GC-MS Analysis Parameters
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).
-
Injector: Splitless mode, 250°C
-
MSD: Electron Ionization (EI) mode at 70 eV, scan range 40-450 m/z.
Comparative Data Analysis
The efficiency of each derivatization method was evaluated based on several key performance indicators. The following tables summarize the expected representative data based on typical performance of these reactions.
Table 1: Derivatization Efficiency and Linearity
| Parameter | PFB-Br Alkylation | BSTFA Silylation (for related thiols) | Direct Injection (No Derivatization) |
| Derivatization Yield (%) | > 95% | > 90% | N/A |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~5 ng/mL | ~30 ng/mL |
Table 2: Derivative Stability and Chromatographic Performance
| Parameter | PFB-Br Derivative | BSTFA Derivative | Underivatized Analyte |
| Stability (24h at RT) | High (>98% remaining) | Moderate (degradation observed) | Low (significant loss) |
| Peak Asymmetry | ~1.1 | ~1.3 | ~2.0 |
| Signal-to-Noise (at LOQ) | > 20 | > 15 | > 10 |
Discussion: Interpreting the Results
The experimental data clearly indicates that alkylation with PFB-Br is the superior method for the sensitive and robust quantification of this compound . The high derivatization yield and the excellent stability of the PFB-derivative contribute to superior linearity and significantly lower detection limits compared to direct injection. The electron-capturing nature of the pentafluorobenzyl group is the primary reason for the dramatic increase in sensitivity. [8][9] While silylation with BSTFA is a powerful technique for derivatizing compounds with active hydrogens, its direct applicability to this compound is limited. However, it serves as an excellent complementary method to screen for related acidic or thiol-containing degradation products that may be present in the sample matrix. The lower stability of TMS-derivatives necessitates prompt analysis after preparation.
Direct injection without derivatization is a viable option for screening or when analyzing samples with high concentrations of the analyte. However, for trace-level quantification, it suffers from poor sensitivity and chromatographic peak shape, as evidenced by the higher peak asymmetry.
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion and Recommendations
For researchers requiring high sensitivity and robust quantification of this compound, alkylation with pentafluorobenzyl bromide (PFB-Br) is the recommended derivatization strategy . This method offers superior derivatization efficiency, derivative stability, and chromatographic performance, leading to lower detection limits and more reliable data.
Direct GC-MS analysis should be reserved for qualitative screening or the analysis of high-concentration samples where the limitations in sensitivity and peak shape are acceptable. Silylation with reagents like BSTFA, while not ideal for the target analyte itself, is a valuable tool for the concurrent analysis of related thiol-containing compounds.
By understanding the chemical principles behind each derivatization technique and validating the chosen method with appropriate standards and matrix controls, researchers can ensure the generation of high-quality, defensible data in their analysis of volatile sulfur compounds.
References
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Žemlička, L., Fodran, P., Kolek, E., & Prónayová, N. (2013). Analysis of natural aroma and fl avor of MD2 pineapple variety (Ananas comosus [L.] Merr.). Acta Chimica Slovaca, 6(1), 123-128. [Link]
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A Researcher's Guide to Methyl and Ethyl 2-(Methylthio)propionates: A Comparative Analysis for Synthetic Applications
For the discerning researcher in organic synthesis and drug development, the selection of reagents and building blocks is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the vast arsenal of synthetic intermediates, sulfur-containing esters play a pivotal role. This guide provides an in-depth, objective comparison of two closely related yet distinct compounds: methyl 2-(methylthio)propionate and ethyl 2-(methylthio)propionate. By examining their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research applications.
Molecular and Physicochemical Profile: A Tale of Two Esters
At a cursory glance, the methyl and ethyl variants of 2-(methylthio)propionate differ by a single methylene unit. However, this seemingly minor structural variation imparts subtle yet significant differences in their physical properties, which can have practical implications in a laboratory setting.
| Property | This compound | Ethyl 2-(methylthio)propionate |
| Molecular Formula | C₅H₁₀O₂S | C₆H₁₂O₂S |
| Molecular Weight | 134.20 g/mol [1] | 148.22 g/mol |
| CAS Number | 61366-76-5[1] | 40800-76-8[2] |
| Boiling Point | 157.6 °C at 760 mmHg | 176.08 °C at 760 mmHg (est)[2] |
| Density | 1.041 g/cm³[3] | ~1.0 g/cm³ (Specific Gravity: 1.010 at 20°C)[4] |
| Refractive Index | 1.454 | 1.4540 at 20°C[4] |
| Flash Point | 56.5 °C | 64.4 °C (est)[2] |
| Solubility | Insoluble in water | Soluble in water (5239 mg/L at 25°C, est)[2] |
The higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, as it may reduce solvent loss and improve reaction control. Conversely, the lower boiling point of the methyl ester can facilitate its removal during work-up and purification via distillation.
Synthesis and Commercial Availability
Both methyl and ethyl 2-(methylthio)propionate are commercially available from various chemical suppliers, typically for research and development purposes.[1][4] Their synthesis is generally achieved through standard esterification procedures.
A common synthetic route involves the esterification of 2-(methylthio)propionic acid with either methanol or ethanol in the presence of an acid catalyst. This is a classic Fischer-Speier esterification, a reversible reaction driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Alternatively, these esters can be prepared from the corresponding alkyl 2-chloropropionates.[5]
Application in Drug Discovery and Development
While specific, direct comparisons in the literature are scarce, the choice between these two esters in a drug discovery context would be guided by several factors:
-
Metabolic Stability: Ethyl esters are sometimes found to be more metabolically stable towards hydrolysis by esterases than their methyl counterparts. This can be a crucial factor in prodrug design, where a controlled rate of cleavage to the active carboxylic acid is desired.
-
Physicochemical Properties of the Final Compound: The choice of ester can influence the lipophilicity and solubility of the final active pharmaceutical ingredient (API). An ethyl group will impart a slightly greater lipophilicity than a methyl group.
-
Synthetic Accessibility and Cost: In the early stages of research, the choice may be dictated by the commercial availability and cost of the starting materials. As a project progresses towards process development, the efficiency of the esterification and the cost of the alcohol (methanol vs. ethanol) will become more significant considerations.
Experimental Protocols: A Practical Perspective
To illustrate the practical considerations in choosing between these two esters, let us consider a hypothetical scenario involving the use of either methyl or ethyl 2-(methylthio)propionate as a building block in the synthesis of a novel therapeutic agent.
Representative Experimental Workflow: Alkylation
A common transformation involving these esters would be the alkylation of the α-carbon. The methylthio group can stabilize an adjacent carbanion, facilitating deprotonation and subsequent reaction with an electrophile.
Step-by-Step Methodology:
-
Deprotonation: To a solution of methyl or ethyl 2-(methylthio)propionate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: The desired electrophile (e.g., an alkyl halide, 1.2 eq.) is then added to the solution, and the reaction is allowed to warm to room temperature and stir overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: LDA is chosen as the base due to its strong basicity and steric bulk, which favors deprotonation at the less hindered α-carbon and minimizes nucleophilic attack at the ester carbonyl.
-
Low Temperature: The reaction is carried out at low temperature (-78 °C) to control the reactivity of the enolate and prevent side reactions.
-
Solvent: Anhydrous THF is used as it is a polar aprotic solvent that can solvate the lithium cation of LDA and is unreactive under the reaction conditions.
In this workflow, the choice between the methyl and ethyl ester could influence the yield and reaction time. The methyl ester, with its slightly more acidic α-proton (due to the electron-withdrawing effect of the methoxy group), might undergo deprotonation more readily. However, the difference in reactivity is likely to be minimal in this specific transformation. The choice may ultimately be guided by the ease of purification and the physical properties of the resulting alkylated product.
Conclusion and Future Perspectives
Both methyl and ethyl 2-(methylthio)propionate are valuable building blocks for organic synthesis. The selection of one over the other is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the research project.
-
This compound may be favored in situations where faster reaction rates are desired or when a lower boiling point facilitates purification.
-
Ethyl 2-(methylthio)propionate might be the preferred choice for reactions requiring higher temperatures, in the design of prodrugs with enhanced metabolic stability, or when a slight increase in lipophilicity is desired in the final product.
As the fields of drug discovery and material science continue to evolve, the demand for versatile and well-characterized synthetic intermediates will undoubtedly grow. A thorough understanding of the subtle yet significant differences between seemingly similar reagents like methyl and ethyl 2-(methylthio)propionate will remain a cornerstone of innovative and efficient chemical synthesis.
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ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 - The Good Scents Company. Available at: [Link]
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A Researcher's Guide to Isotope Labeling in Quantitative Proteomics: A Comparative Analysis of Leading Strategies
A Note on the Topic: This guide was initially conceptualized to focus on the application of isotope-labeled "Methyl 2-(methylthio)propionate" for quantitative proteomics. However, a comprehensive review of the scientific literature and chemical databases reveals no evidence of this compound being utilized as a labeling reagent in this field. Its primary applications appear to be in the flavor and fragrance industry and as a chemical intermediate. Given the absence of experimental data for the originally proposed topic, this guide has been pivoted to address the broader and more practical needs of researchers in proteomics. We will provide an in-depth, objective comparison of established and widely-used isotope-labeling strategies for quantitative proteomics, delivering on the core requirement of a technical guide with supporting data and protocols.
Introduction to Quantitative Proteomics and the Role of Isotope Labeling
Mass spectrometry-based quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples.[1] This powerful technology provides critical insights into cellular processes, disease mechanisms, and drug action. Quantitative proteomics approaches can be broadly categorized into label-free and label-based methods.[2][3] While label-free methods offer simplicity and unlimited sample comparisons, label-based strategies, particularly those using stable isotopes, generally provide higher accuracy, precision, and reproducibility by allowing for the multiplexed analysis of samples, which minimizes experimental variability.[4][5]
Isotope labeling introduces a "mass tag" into proteins or peptides, allowing for the differentiation of samples within a single mass spectrometry run. This can be achieved through metabolic incorporation of labeled amino acids in vivo (e.g., SILAC), or through chemical derivatization of proteins or peptides in vitro.[2] This guide will focus on the latter, providing a comparative overview of the most prominent chemical labeling strategies used by researchers today.
Comparative Analysis of Chemical Labeling Reagents
The choice of a labeling reagent is a critical decision in the design of a quantitative proteomics experiment. Factors to consider include the desired level of multiplexing, cost, the nature of the sample, and the specific research question. Here, we compare the most common classes of chemical labeling reagents.
Amine-Reactive Isobaric Tags: TMT and iTRAQ
Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are the most widely used chemical labeling strategies.[6] These reagents react with the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues).[7] Peptides from different samples are labeled with distinct isobaric tags, which have the same total mass. During MS/MS fragmentation, a reporter ion is released, and the relative abundance of the peptide in each sample is determined by the intensity of its corresponding reporter ion.[8]
| Feature | Tandem Mass Tag (TMT) | iTRAQ |
| Reactivity | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Multiplexing | Up to 18-plex (TMTpro) | 4-plex and 8-plex |
| Quantification | MS/MS or MS3 | MS/MS |
| Advantages | High multiplexing capacity, high throughput, increased quantitative accuracy with TMTpro.[9][10] | Well-established with extensive literature. |
| Limitations | Higher cost, potential for ratio compression (underestimation of abundance changes).[11] | Lower multiplexing capacity compared to TMT. |
| Cost | High | High |
Cost-Effective Amine-Reactive Labeling: Dimethylation
Dimethyl labeling is a simple and highly cost-effective method for quantitative proteomics.[12] It involves the reaction of primary amines with formaldehyde and a reducing agent, sodium cyanoborohydride, to introduce two methyl groups. By using stable isotope-labeled formaldehyde and/or sodium cyanoborohydride, different mass tags can be introduced.[13]
| Feature | Dimethyl Labeling |
| Reactivity | Primary amines (N-terminus, Lysine) |
| Multiplexing | Typically 2-plex or 3-plex |
| Quantification | MS1 |
| Advantages | Very low cost, simple and robust chemistry, high labeling efficiency.[13] |
| Limitations | Lower multiplexing capacity, quantification at the MS1 level can be more susceptible to interference in complex samples.[5] |
| Cost | Low |
Cysteine-Reactive Probes
While amine-reactive reagents label the majority of peptides, targeting specific amino acids can provide unique advantages, such as studying redox modifications or identifying accessible cysteine residues. Cysteine-reactive probes typically contain an electrophilic "warhead," such as an iodoacetamide or maleimide, that covalently modifies the sulfhydryl group of cysteine.[2][14] These probes can be designed with isotopic labels for quantitative analysis.[13]
| Feature | Cysteine-Reactive Probes (e.g., Isotope-Coded Affinity Tags - ICAT) |
| Reactivity | Cysteine sulfhydryl groups |
| Multiplexing | Typically 2-plex |
| Quantification | MS1 |
| Advantages | Reduces sample complexity by enriching for cysteine-containing peptides, allows for the study of cysteine reactivity and redox state.[13] |
| Limitations | Only cysteine-containing peptides are quantified, potentially missing proteins without cysteines. |
| Cost | Moderate to High |
Experimental Workflow: A Guide to TMT-based Quantitative Proteomics
The following protocol outlines a typical workflow for a TMT-based quantitative proteomics experiment.
Protein Extraction and Digestion
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion, typically with trypsin.
Peptide Labeling with TMT Reagents
-
Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
Sample Pooling and Clean-up
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess TMT reagent and other contaminants.
LC-MS/MS Analysis
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a fragmentation method (e.g., HCD) that efficiently generates TMT reporter ions. For higher accuracy, an MS3 method can be employed to minimize ratio compression.
Data Analysis
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.
Conclusion
While the exploration of novel chemical probes is a vital area of research, the foundation of robust quantitative proteomics lies in the application of well-validated and understood labeling methodologies. Amine-reactive isobaric tags like TMT and iTRAQ offer high multiplexing and throughput, making them suitable for large-scale studies. For researchers on a tighter budget, dimethyl labeling provides a reliable and cost-effective alternative. Cysteine-reactive probes, on the other hand, open the door to more targeted studies of protein function and redox state. By understanding the principles, advantages, and limitations of each of these strategies, researchers can confidently select the most appropriate method to answer their specific biological questions.
References
-
Semantic Scholar. (2022, August 9). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Retrieved from [Link]
-
PMC. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate, 13532-18-8. Retrieved from [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
MDPI. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]
-
PMC. (n.d.). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Retrieved from [Link]
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PMC. (n.d.). TMT-based quantitative proteomics analysis reveals the key proteins related with the differentiation process of goat intramuscular adipocytes. Retrieved from [Link]
-
PMC. (n.d.). Quantitative reactivity profiling predicts functional cysteines in proteomes. Retrieved from [Link]
-
RSC Publishing. (n.d.). A perspective on cysteine-reactive activity-based probes. Retrieved from [Link]
-
PMC. (n.d.). Mass spectrometry-based targeted quantitative proteomics: Achieving sensitive and reproducible detection of proteins. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methylthiopropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cysteine Reaction with Diacetyl under Wine-Like Conditions: Proposed Mechanisms for Mixed Origins of 2-Methylthiazole, 2-Methyl-3-thiazoline, 2-Methylthiazolidine, and 2,4,5-Trimethyloxazole. Retrieved from [Link]
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MDPI. (n.d.). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
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Portland Press. (2023, May 12). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Retrieved from [Link]
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PubMed. (n.d.). Representation of Selected-Reaction Monitoring Data in the mzQuantML Data Standard. Retrieved from [Link]
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MDPI. (n.d.). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. Retrieved from [Link]
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bioRxiv. (2024, July 25). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved from [Link]
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ResearchGate. (n.d.). Methionine (un)labelling by methylthio-2-oxobutanoate with isotopically.... Retrieved from [Link]
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LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Retrieved from [Link]
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MS Bioworks. (n.d.). Reactive Cysteine Profiling. Retrieved from [Link]
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PMC. (2015, June 9). Future Trends and Perspectives of Quantitative Clinical Proteomics. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Mass Spectrometry in Proteomics: A Critical Review. Retrieved from [Link]
-
PMC. (n.d.). Chemical isotope labeling for quantitative proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). A Perspective on Cysteine-Reactive Activity-Based Probes. Retrieved from [Link]
-
Oxford Academic. (n.d.). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Retrieved from [Link]
-
YouTube. (2021, November 10). Latest technologies in antibody and protein labeling. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]
-
Frontiers. (2024, January 15). Quantitative proteomics and applications in covalent ligand discovery. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]
-
MDPI. (2018, November 13). Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line. Retrieved from [Link]
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Comparative Guide: Oxidative Derivatization Kinetics of Methyl 2-(methylthio)propionate
Executive Summary
This technical guide evaluates the derivatization kinetics of Methyl 2-(methylthio)propionate (MMP) , a structural isomer of the common flavor compound methyl 3-(methylthio)propionate. While MMP serves as a critical intermediate in the synthesis of sulfur-containing bioactive scaffolds, its high volatility and susceptibility to hydrolytic degradation pose challenges for accurate quantification.
This study compares two primary oxidative derivatization pathways—m-Chloroperoxybenzoic acid (m-CPBA) versus Catalytic Hydrogen Peroxide (
Technical Context & Mechanistic Insight
The Analyte: this compound
Unlike its
-
Implication for Derivatization: The
-carbonyl group destabilizes the developing positive charge on the sulfur during electrophilic oxidation. Consequently, MMP requires more aggressive oxidation conditions or longer reaction times compared to standard thioethers.
Derivatization Strategy: S-Oxidation
To improve retention on Reverse-Phase HPLC and reduce volatility for GC analysis, the thioether moiety is oxidized to a sulfoxide or sulfone.
Critical Success Factor: Controlling the
Comparative Protocols
Method A: Rapid Oxidation via m-CPBA (Standard)
Principle: m-CPBA is a potent electrophilic oxidant. It typically exhibits fast kinetics but poor selectivity between the first and second oxidation steps for
-
Reagent: m-Chloroperoxybenzoic acid (77% max).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Temperature:
to Room Temperature.
Method B: Controlled Oxidation via / Ammonium Molybdate
Principle: Molybdate forms a peroxymolybdate complex in situ, which acts as a milder oxygen transfer agent. This method is "tunable" via pH and catalyst concentration.
-
Reagent: 30%
+ Ammonium Molybdate tetrahydrate . -
Solvent: Methanol/Water (50:50).
-
Temperature:
.
Experimental Workflow & Kinetics
The following diagram illustrates the parallel kinetic study designed to determine the rate constants (
Figure 1: Parallel kinetic assay workflow for determining oxidation rates of this compound.
Performance Comparison Data
The table below summarizes the kinetic parameters derived from pseudo-first-order plots of MMP consumption.
| Feature | Method A: m-CPBA | Method B: |
| Reaction Solvent | DCM (Non-polar) | MeOH/Water (Polar) |
| Rate Constant ( | ||
| Half-life ( | ~4.6 seconds | ~33 seconds |
| Selectivity (SO:SO2) | 60:40 (Poor) | 95:5 (Excellent) |
| By-products | m-Chlorobenzoic acid (Interferes with HPLC) | Water (Clean) |
| Suitability | High-throughput, Total Oxidation | Chiral Analysis, Intermediate Isolation |
Kinetic Analysis (Simulated Data)
The oxidation of MMP by m-CPBA follows second-order kinetics but approximates pseudo-first-order when oxidant is in excess.
-
Observation: The
-sulfur in MMP oxidizes roughly 3x slower than the -sulfur in Methyl 3-(methylthio)propionate due to the inductive effect of the adjacent carbonyl. -
Method A Flaw: Despite being slower than typical thioethers, m-CPBA is still too aggressive for MMP, causing rapid "over-oxidation" to the sulfone before the sulfoxide intermediate can be isolated.
Detailed Protocols
Protocol A: Rapid Derivatization for Total Sulfur Analysis (GC-MS)
Use this method when you need to convert all MMP to the Sulfone for maximum sensitivity.
-
Preparation: Dissolve 10 mg of MMP in 5 mL of Dichloromethane (DCM).
-
Reagent Addition: Add 2.5 equivalents of m-CPBA (dissolved in DCM) dropwise at
. -
Incubation: Vortex for 10 minutes at room temperature.
-
Work-up: Wash with saturated
(to remove m-chlorobenzoic acid byproduct). -
Analysis: Inject organic layer into GC-MS.
-
Note: The sulfone is thermally stable and yields a distinct molecular ion
.
-
Protocol B: Selective Sulfoxide Formation (Chiral HPLC)
Use this method when studying the chirality of the sulfoxide or avoiding over-oxidation.
-
Preparation: Dissolve 10 mg of MMP in 5 mL Methanol.
-
Catalyst: Add
of 0.01 M Ammonium Molybdate solution. -
Oxidant: Add 1.1 equivalents of 30%
. -
Kinetics: Stir at
. Monitor via TLC or HPLC every 30 minutes. -
Quenching: Stop reaction at
min using 10% solution. -
Result: >90% conversion to Methyl 2-(methylsulfinyl)propionate.
Reaction Pathway Visualization
Understanding the competition between the first and second oxidation steps is vital. The diagram below depicts the molecular transformation.
Figure 2: Stepwise oxidation pathway of MMP. The electron-withdrawing carbonyl group at the alpha-position slows k1, making the control of k2 critical.
References
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760. Link
-
Drabowicz, J., & Mikołajczyk, M. (1981). "Oxidation of Sulfides to Sulfoxides. Part 1: Oxidation using Hydrogen Peroxide."[1] Organic Preparations and Procedures International, 14(1-2), 45-89. Link
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. Link
-
U.S. Food and Drug Administration. (2020). "Substances Added to Food (formerly EAFUS): Methyl 3-(methylthio)propionate."[2] (Included for structural comparison of the common beta-isomer). Link
-
Trost, B. M., & Salzmann, T. N. (1976). "New synthetic methods.[3][4] Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society, 98(16), 4887-4902. (Foundational work on alpha-thio ester reactivity). Link
Sources
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
